6-Bromo-8-methylquinoline hydrochloride
Description
Contextual Significance of Halogenated Quinoline (B57606) Derivatives in Modern Chemical Sciences
Halogenated quinoline derivatives are a class of heterocyclic compounds that have garnered substantial interest across the chemical sciences due to their diverse and potent activities. The introduction of a halogen atom, such as bromine or chlorine, onto the quinoline scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. bldpharm.com This, in turn, can profoundly influence its biological activity and material properties.
In medicinal chemistry, the quinoline core is recognized as a "privileged scaffold" due to its presence in a wide array of natural products and synthetic drugs. cymitquimica.comepa.gov The addition of halogens has been a key strategy in the development of potent therapeutic agents. For instance, halogenated quinolines are investigated for their antibacterial, antifungal, anticancer, and antimalarial properties. epa.govbldpharm.comacgpubs.org The halogen atom can enhance the binding affinity of the molecule to biological targets and can also serve as a reactive site for further synthetic modifications, allowing for the creation of extensive compound libraries for drug discovery. uni.lu
Beyond pharmaceuticals, halogenated quinolines are finding increasing use in materials science. Their rigid, conjugated structures, combined with the electronic influence of the halogen substituent, make them attractive building blocks for functional materials. quinoline-thiophene.com Research has explored their application in the development of organic light-emitting diodes (OLEDs), where the tuning of their electronic and photophysical properties is crucial for achieving desired performance characteristics. quinoline-thiophene.com The presence of a halogen can influence the energy levels of the molecule, impacting its fluorescence and phosphorescence, which is a key area of investigation for creating new and efficient materials. acgpubs.orgmdpi.com
Evolution of Research Interests in Bromomethylquinolines: Historical Trajectories and Contemporary Trends
The research trajectory of quinoline derivatives began with their isolation from natural sources, such as quinine (B1679958) from cinchona bark in the 19th century, which became a foundational antimalarial drug. uni.lu This sparked extensive efforts to synthesize and modify the quinoline core to develop new therapeutic agents with improved efficacy and broader applications.
Early research into brominated quinolines was largely focused on their synthesis and basic chemical characterization. chemicalbook.com The introduction of a bromine atom was often achieved through direct bromination of the quinoline ring. Over time, as synthetic methodologies became more sophisticated, so did the ability to selectively introduce bromine at specific positions on the quinoline scaffold, including those bearing methyl groups.
Contemporary research on bromomethylquinolines, including 6-Bromo-8-methylquinoline (B1290168), has shifted towards their application as versatile synthetic intermediates. The bromine atom serves as a key functional group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction. mdpi.comresearchgate.net This has opened up avenues for the construction of complex molecular architectures with tailored properties. For example, the bromine at the 6-position of 8-methylquinoline (B175542) can be readily substituted with various organic groups to create novel compounds with potential applications in medicinal chemistry and materials science. researchgate.net
A significant contemporary trend is the focus on the C-H activation and functionalization of 8-methylquinolines. nih.gov The nitrogen atom in the quinoline ring can act as a directing group, facilitating the selective functionalization of the methyl group's C-H bonds by transition metal catalysts. nih.gov While this research often focuses on the methyl group, the presence of a bromine atom on the aromatic ring, as in 6-bromo-8-methylquinoline, provides an additional site for modification, allowing for the synthesis of highly functionalized and structurally diverse quinoline derivatives.
Scope and Focused Research Areas of 6-Bromo-8-methylquinoline Hydrochloride in Academic Investigation
The hydrochloride salt of 6-Bromo-8-methylquinoline is primarily utilized in academic research as a stable and soluble form of the parent compound, facilitating its handling and use in various chemical reactions and biological assays. Its research applications are therefore intrinsically linked to those of the free base, 6-bromo-8-methylquinoline.
Key Research Areas:
Synthetic Intermediate in Medicinal Chemistry: A primary focus of research is its role as a key building block in the synthesis of novel bioactive molecules. quinoline-thiophene.com The bromine atom at the 6-position is a versatile handle for introducing a wide range of substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in the development of new drug candidates. bldpharm.com For instance, it is used in the synthesis of more complex heterocyclic systems that are then screened for various pharmacological activities. researchgate.net
Precursor for Functional Materials: In the realm of materials science, this compound serves as a precursor for the synthesis of novel organic materials. quinoline-thiophene.com The rigid quinoline core, combined with the electronic properties imparted by the bromo and methyl substituents, makes it a valuable component in the design of materials for electronic and optoelectronic applications, such as OLEDs. quinoline-thiophene.com
Catalysis Research: The broader class of 8-methylquinolines is of interest in catalysis, particularly in the context of C-H activation reactions where the quinoline nitrogen acts as a directing group. nih.gov While not the primary focus for 6-bromo-8-methylquinoline itself, its derivatives are sometimes explored as ligands for transition metal catalysts.
Below is a table summarizing the key properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₁₀H₉BrClN | cymitquimica.com |
| Molecular Weight | 258.54 g/mol | cymitquimica.com |
| CAS Number | 1257665-18-1 | cymitquimica.com |
| Synonyms | This compound; Quinoline, 6-bromo-8-methyl-, hydrochloride (1:1) | cymitquimica.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-bromo-8-methylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c1-7-5-9(11)6-8-3-2-4-12-10(7)8;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIILIZHVRUWNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682444 | |
| Record name | 6-Bromo-8-methylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-18-1 | |
| Record name | Quinoline, 6-bromo-8-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-methylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Reaction Optimization for 6 Bromo 8 Methylquinoline Hydrochloride and Its Precursors
Classical and Contemporary Quinoline (B57606) Core Construction Approaches
The formation of the quinoline ring system can be achieved through several classical name reactions, each offering distinct advantages and substrate scopes. The synthesis of the 8-methylquinoline (B175542) precursor required for the target compound typically starts from 2-methylaniline or a related derivative.
The Skraup synthesis is a foundational method for producing quinolines, first reported by Czech chemist Zdenko Hans Skraup in 1880. iipseries.orgnih.govwikipedia.org In its classic form, the reaction involves heating an aniline (B41778) with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.orgwikipedia.orgchemeurope.com To synthesize the 8-methylquinoline precursor, 2-methylaniline would be the chosen starting amine.
The reaction mechanism is understood to proceed through several key stages:
Dehydration of Glycerol : Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. iipseries.orguop.edu.pkwordpress.com
Michael Addition : The aniline derivative undergoes a conjugate (1,4-addition) to the acrolein. uop.edu.pk
Cyclization and Dehydration : The resulting intermediate undergoes an acid-catalyzed electrophilic ring-closure, followed by dehydration to form a 1,2-dihydroquinoline. uop.edu.pk
Oxidation : The dihydroquinoline is then oxidized by the chosen oxidizing agent (e.g., nitrobenzene or arsenic acid) to yield the aromatic quinoline ring system. wikipedia.orguop.edu.pk
The reaction is known for being exothermic and potentially violent, often requiring the addition of moderators like ferrous sulfate. uop.edu.pk Despite its harsh conditions, it remains a valuable method for synthesizing unsubstituted quinolines. nih.gov A related process, the Doebner-von Miller reaction, is considered a variant. nih.govwikipedia.org
The Friedländer synthesis provides a versatile and more predictable route to substituted quinolines. cdnsciencepub.comorganic-chemistry.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, catalyzed by either acid or base. organic-chemistry.orgwikipedia.org To form an 8-methylquinoline precursor, one could react a 2-amino-benzaldehyde derivative bearing a methyl group with a suitable ketone.
Two primary mechanistic pathways are proposed for the Friedländer synthesis: cdnsciencepub.comwikipedia.org
Aldol (B89426) Condensation First : The reaction begins with an intermolecular aldol condensation between the two carbonyl-containing reactants. cdnsciencepub.comcdnsciencepub.com The resulting adduct then rapidly cyclizes via imine formation and dehydrates to form the quinoline product. cdnsciencepub.com
Schiff Base Formation First : Alternatively, the initial step can be the formation of a Schiff base between the aniline and the carbonyl compound, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. cdnsciencepub.comwikipedia.org
The choice of basic or acidic conditions can influence the reaction's efficiency depending on the specific substrates used. cdnsciencepub.com Lewis acids, trifluoroacetic acid, and even iodine have been employed as catalysts for this reaction. wikipedia.org The key advantage of the Friedländer synthesis is the unambiguous placement of substituents on both the benzene (B151609) and newly formed pyridine (B92270) rings based on the starting materials. cdnsciencepub.com
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a chemical process that synthesizes substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgijsr.netresearchgate.net While this method primarily yields quinoline-4-carboxylic acids, it is a significant strategy in quinoline chemistry. researchgate.netjptcp.com
The mechanism proceeds as follows:
The base (typically potassium hydroxide) hydrolyzes the amide bond in the isatin ring to form a keto-acid intermediate. wikipedia.orgijsr.net
This intermediate then reacts with a ketone or aldehyde to form an imine, which exists in equilibrium with its enamine tautomer. wikipedia.orgijsr.net
The enamine subsequently undergoes an intramolecular cyclization and dehydration to produce the final quinoline-4-carboxylic acid. wikipedia.orgijsr.net
This one-pot synthesis is a facile route to its specific class of quinoline derivatives. ijsr.net A variation known as the Halberkann variant utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
The Doebner-von Miller reaction is considered an extension of the Skraup synthesis and involves reacting an aniline with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., hydrochloric acid) to form substituted quinolines. nih.govwikipedia.orgsynarchive.com It is a widely used method for accessing 2- and/or 4-substituted quinolines. nih.gov For the synthesis of 8-methylquinoline precursors, 2-methylaniline would be reacted with an α,β-unsaturated aldehyde or ketone. The mechanism has been a subject of debate, with modern studies suggesting a complex fragmentation-recombination pathway. wikipedia.orgnih.gov This mechanism helps explain experimental observations where isotopic labels become scrambled in the final product. wikipedia.org
The Combes quinoline synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization. iipseries.orgwikipedia.org To prepare a precursor for 8-methyl-quinoline, 2-methylaniline would be condensed with a suitable β-diketone. The reaction typically proceeds by forming a Schiff base/enamine intermediate, which is then cyclized using a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA). wikipedia.orgnih.gov The cyclization step is generally the rate-determining step of the process. wikipedia.org The Combes synthesis is distinct from methods like the Conrad-Limpach synthesis, which uses β-ketoesters. wikipedia.orgresearchgate.net
Table 1: Comparison of Classical Quinoline Synthesis Methods
| Synthesis Method | Key Reactants | Typical Conditions | Primary Product Type |
|---|---|---|---|
| Skraup | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Unsubstituted or Substituted Quinolines wikipedia.org |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalysis | Polysubstituted Quinolines organic-chemistry.orgwikipedia.org |
| Pfitzinger | Isatin, Carbonyl Compound | Strong Base (e.g., KOH) | Quinoline-4-carboxylic Acids wikipedia.orgjptcp.com |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalysis (e.g., HCl) | 2,4-Disubstituted Quinolines iipseries.orgwikipedia.org |
| Combes | Aniline, β-Diketone | Acid Catalysis (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines wikipedia.orgnih.gov |
Regioselective Halogenation Strategies for Bromine Introduction
Once the 8-methylquinoline core is synthesized, the introduction of a bromine atom at the C-6 position is required. This is achieved through electrophilic aromatic substitution. The electronics of the quinoline ring system dictate the position of substitution. The pyridine ring is electron-deficient and generally deactivated towards electrophilic attack. Conversely, the benzene ring is more susceptible, with substitution typically favoring the C-5 and C-8 positions. reddit.com In the case of 8-methylquinoline, the C-8 position is blocked. The C-8 methyl group is an ortho-, para-directing activator, which further encourages substitution on the carbocyclic ring. The combination of these electronic effects directs the incoming electrophile, in this case, bromine, to the C-6 position.
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination reactions. wikipedia.org It serves as a source of electrophilic bromine and is often preferred for its milder reaction conditions compared to molecular bromine. chemicalbook.com NBS can be used to brominate aromatic derivatives, including various heterocycles. chemicalbook.com The reaction mechanism can proceed via a radical pathway or an electrophilic pathway, depending on the reaction conditions and the presence of initiators or catalysts. wikipedia.org For the bromination of the 8-methylquinoline precursor, conditions favoring an electrophilic attack would be employed. A recent study demonstrated that NBS can be used for the efficient construction of functionalized bromoquinolines under metal-free conditions. researchgate.netnih.gov
Halogens with Lewis Acids represent a more classical and potent method for electrophilic halogenation. The reaction of 8-methylquinoline with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), facilitates bromination. The Lewis acid coordinates with the bromine molecule, polarizing the Br-Br bond and generating a potent electrophilic bromine species (Br⁺), which can then attack the electron-rich positions of the quinoline ring. nih.gov Research on the bromination of 8-substituted quinolines has shown that the regioselectivity is highly dependent on the substituent at the C-8 position and the reaction conditions. researchgate.netacgpubs.orgresearchgate.net For instance, the bromination of 8-methoxyquinoline (B1362559) with Br₂ resulted in regioselective substitution at the C-5 position. acgpubs.org However, the electronic and steric environment of 8-methylquinoline favors substitution at C-6.
The final step in producing the target compound involves treating the synthesized 6-Bromo-8-methylquinoline (B1290168) base with hydrochloric acid (HCl) to form the corresponding hydrochloride salt.
Table 2: Reagents for Electrophilic Bromination of Aromatic Rings
| Reagent System | Description | Typical Application |
|---|---|---|
| N-Bromosuccinimide (NBS) | A convenient source of electrophilic or radical bromine, often used for milder brominations. wikipedia.orgchemicalbook.com | Allylic, benzylic, and aromatic brominations. wikipedia.org |
| Br₂ with Lewis Acid (e.g., FeCl₃, AlCl₃) | A powerful electrophilic brominating system where the Lewis acid activates the bromine molecule. nih.gov | Bromination of deactivated or moderately activated aromatic rings. |
Directed Bromination via Nitration-Sandmeyer Pathways
One classical and effective method for introducing a bromine atom at a specific position on an aromatic ring, such as the C-6 position of the 8-methylquinoline core, is through a multi-step sequence involving nitration followed by a Sandmeyer reaction. This pathway offers a high degree of regiochemical control, particularly when direct bromination might lead to a mixture of isomers.
The general process involves three key transformations:
Nitration: The starting material, 8-methylquinoline, is first subjected to nitration to introduce a nitro group (-NO₂) onto the quinoline ring. The position of nitration is directed by the existing methyl group and the nitrogen atom of the heterocycle.
Reduction: The nitro group is then reduced to an amino group (-NH₂). A common and efficient method for this reduction is the use of iron powder in an acidic medium, such as a mixture of ethanol (B145695), acetic acid, and water. For instance, the reduction of 6-bromo-8-nitroquinoline (B1581145) to 6-bromo-8-aminoquinoline has been achieved in 91% yield by refluxing with iron powder for three hours. chemicalbook.com
Sandmeyer Reaction: The resulting aminoquinoline is diazotized by treating it with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The formed diazonium salt is then treated with a solution of copper(I) bromide (CuBr), which replaces the diazonium group with a bromine atom, yielding the desired bromoquinoline.
This pathway, while involving multiple steps, is a reliable strategy for the synthesis of specifically substituted quinolines that may not be easily accessible through direct functionalization.
Site-Specific Bromination Techniques for Quinoline Derivatives
Direct electrophilic bromination is a more direct approach to introducing bromine atoms onto the quinoline scaffold. The regioselectivity of this reaction is heavily influenced by the electronic properties and positions of existing substituents on the ring.
For the synthesis of 6-Bromo-8-methylquinoline, the direct bromination of 8-methylquinoline is a viable route. quinoline-thiophene.com This reaction is typically carried out by treating 8-methylquinoline with molecular bromine (Br₂) in a suitable organic solvent, often with a Lewis acid catalyst like iron powder or iron(III) bromide. quinoline-thiophene.com The steric and electronic effects of the 8-methyl group help direct the incoming electrophile to specific positions on the benzene portion of the quinoline ring system.
The directing influence of substituents is a critical factor in these reactions. Studies on the bromination of various 8-substituted quinolines have demonstrated this effect clearly:
8-Hydroxyquinoline and 8-Aminoquinoline: Bromination of these compounds often results in a mixture of mono- and di-brominated products, such as 5,7-dibromo and 7-bromo derivatives, indicating strong activation of the ring by the hydroxyl and amino groups. researchgate.netresearchgate.net
8-Methoxyquinoline: In contrast, the bromination of 8-methoxyquinoline with bromine in chloroform (B151607) yields 5-bromo-8-methoxyquinoline (B186703) as the sole product in high yield (92%), showcasing precise regiochemical control. researchgate.net
Tetrahydroquinolines: The bromination of tetrahydroquinoline derivatives using reagents like N-bromosuccinimide (NBS) can lead to polybrominated quinolines through a one-pot bromination and dehydrogenation (aromatization) process. nih.gov
The choice of brominating agent (e.g., Br₂ vs. NBS) and reaction conditions (solvent, temperature, catalyst) can also be optimized to favor the formation of the desired isomer. researchgate.netnuph.edu.ua
Advanced Synthetic Protocols and Process Enhancements
Recent advancements in synthetic organic chemistry have led to the development of innovative technologies and methodologies that accelerate reaction rates, improve yields, and promote greener chemical processes for the synthesis of quinolines.
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of quinoline derivatives. bohrium.comeurekaselect.com By using microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes, often accompanied by an increase in product yields and purity. tandfonline.comproquest.com
The advantages of microwave-assisted synthesis are evident in various quinoline-forming reactions:
Friedländer Synthesis: A microwave-based protocol for the Friedländer synthesis, reacting a 2-aminophenyl ketone with a ketone using neat acetic acid as both solvent and catalyst, can be completed in approximately 5 minutes at 160 °C in excellent yield. proquest.com This is a significant improvement over conventional methods that proceed very slowly over several days at room temperature with poor yields. proquest.com
Esterification: The esterification of 2-phenylquinoline-4-carboxylic acid with ethanol under microwave irradiation takes only 10 minutes to achieve a 94% yield, whereas the conventional thermal method requires 22 hours of reflux to obtain a similar result. tandfonline.com
These examples highlight the efficiency and speed that microwave technology brings to quinoline synthesis, making it an attractive method for both research and industrial applications. proquest.com
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Friedländer Synthesis | Conventional (Dilute acetic acid, organic solvent, room temp) | Several days | Very poor | proquest.com |
| Microwave (Neat acetic acid, 160 °C) | ~5 minutes | Excellent | proquest.com | |
| Esterification of 2-phenylquinoline-4-carboxylic acid | Conventional (Reflux) | 22 hours | Comparable to MW | tandfonline.com |
| Microwave (Closed vessel) | 10 minutes | 94% | tandfonline.com |
Applications of Continuous Flow Reactors in Quinoline Production
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. azolifesciences.com In a flow reactor, reagents are continuously pumped through a temperature-controlled tube or channel where the reaction occurs. This technology has been successfully applied to the synthesis of quinolines, providing several key advantages. researchgate.netresearchgate.net
Enhanced Safety: Flow reactors utilize small reactor volumes, which significantly improves heat transfer and minimizes the risks associated with highly exothermic reactions or the use of hazardous reagents and unstable intermediates. azolifesciences.comacs.org This is particularly important for reactions involving azides, which can be explosive in large-scale batch processes. acs.org
Scalability and Efficiency: Flow processes can be easily scaled up by simply running the system for a longer duration or by using parallel reactors. They allow for rapid optimization of reaction parameters, leading to higher productivity and reduced waste. azolifesciences.comresearchgate.net Photochemical reactions, which benefit from the uniform irradiation provided by the narrow tubing of flow reactors, have been used to generate various substituted quinolines with high throughput. researchgate.net
Process Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system often leads to higher yields and purities compared to batch reactions. azolifesciences.com
Continuous flow technology is enabling the development of more robust, efficient, and safer manufacturing processes for quinoline-based compounds. researchgate.netrsc.org
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Iron) for Quinoline Formation
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules like quinolines through the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Catalysts based on palladium, copper, and iron are widely used in various cyclization and cross-coupling strategies. organic-chemistry.org
Palladium (Pd): Palladium catalysts are renowned for their versatility. They are employed in Wacker-type oxidative cyclizations to construct the quinoline ring system. organic-chemistry.org Furthermore, one-pot processes combining traditional cross-coupling reactions with C-H functionalization have been developed using a single palladium precatalyst, allowing for the rapid synthesis of complex, fluorescent quinoline frameworks. nih.govacs.org
Copper (Cu): Copper-catalyzed reactions offer an efficient means to synthesize substituted quinolines. For example, they can be used in the direct synthesis of 2-substituted quinolines via intermolecular decarboxylative cascade cyclizations under aerobic conditions. organic-chemistry.org Copper catalysis is also effective for the functionalization of quinoline N-oxides. organic-chemistry.org
Iron (Fe): As an inexpensive and abundant metal, iron is an attractive catalyst for sustainable chemistry. Iron-catalyzed cross-coupling reactions between heteroaromatic tosylates and alkyl Grignard reagents proceed rapidly at low temperatures. organic-chemistry.org Additionally, single-atom iron catalysts have shown exceptional performance in acceptorless dehydrogenative coupling reactions for quinoline synthesis. organic-chemistry.org
| Metal Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium (Pd) | Wacker-type oxidative cyclization; One-pot cross-coupling/C-H functionalization | High versatility; enables rapid construction of complex frameworks. | organic-chemistry.orgnih.govacs.org |
| Copper (Cu) | Decarboxylative cascade cyclization; Functionalization of N-oxides | Good functional group tolerance; often uses air as an oxidant. | organic-chemistry.org |
| Iron (Fe) | Cross-coupling of tosylates; Acceptorless dehydrogenative coupling | Low cost; environmentally friendly; high efficiency. | organic-chemistry.org |
Metal-Free and Aerobic Oxidative Cyclization Strategies for Quinoline Synthesis
In response to the growing demand for sustainable chemical processes, significant research has focused on developing metal-free synthetic routes to quinolines. nih.gov These methods avoid the use of potentially toxic and expensive heavy metals and often employ environmentally benign oxidants like molecular oxygen. mdpi.comnih.govacs.org
Several innovative metal-free strategies have been established:
Aerobic Oxidative Cyclization: These reactions utilize oxygen from the air as the terminal oxidant, making them inherently "green." For example, 2-(aminomethyl)anilines can react with aryl ketones under an oxygen atmosphere to yield 2-aryl quinolines. mdpi.com
Alternative Oxidants: In cases where aerobic oxidation is not feasible, other metal-free oxidants can be used. Dimethyl sulfoxide (B87167) (DMSO) has been employed as the oxidant in the cycloisomerization of ortho-allylanilines to form diverse quinoline products. mdpi.com
Radical-Promoted Cyclizations: Radical reactions offer a unique pathway to quinolines. N-bromosuccinamide (NBS), under visible light irradiation, can initiate a radical cyclization of arylamine precursors to form 3-substituted quinolines. mdpi.comnih.gov
Iodine-Catalyzed Reactions: Molecular iodine can catalyze the cyclization of various precursors, such as 2-tosylaminophenylprop-1-yn-3-ols, to produce highly substituted 3-iodoquinolines under mild conditions. organic-chemistry.org
Organocatalysis: Non-metallic catalysts, such as N-heterocyclic carbenes (NHCs) and phosphines, can promote the synthesis of quinolines from starting materials like 2-aminobenzyl alcohols and ketones through tandem reaction sequences. nih.gov
These metal-free approaches provide powerful and sustainable alternatives for the construction of the quinoline scaffold, expanding the toolkit available to synthetic chemists. nih.govresearchgate.net
Dehydrogenative Coupling Reactions for Quinoline Skeleton Assembly
The construction of the fundamental quinoline skeleton is a critical step in the synthesis of 6-Bromo-8-methylquinoline hydrochloride. Dehydrogenative coupling reactions have emerged as powerful, atom-economical methods for this purpose, often utilizing alcohols as readily available starting materials. researchgate.net These reactions form the heterocyclic ring system through C-C and C-N bond formation, releasing hydrogen gas and water as the primary byproducts. researchgate.net
Various transition-metal catalysts are employed to facilitate these transformations. For instance, nickel-catalyzed systems have proven effective for the synthesis of quinolines from 2-aminobenzyl alcohols and ketones. organic-chemistry.org A convenient and environmentally favorable approach utilizes a nickel catalyst for double dehydrogenative coupling, operating at mild temperatures. organic-chemistry.org Similarly, cobalt complexes, derived from the coupling of amines via dehydrogenation, have been successfully used in these reactions to produce quinolines in yields ranging from 58-91%. researchgate.net Readily available cobalt acetate (B1210297) tetrahydrate [Co(OAc)₂·4H₂O] can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to afford quinolines in good to excellent yields, representing an environmentally benign protocol. acs.org
The general mechanism for these reactions involves the catalyst-mediated dehydrogenation of an alcohol to form a reactive carbonyl intermediate. acs.org This is followed by a condensation reaction with an appropriate amine, such as a substituted aniline precursor to 6-Bromo-8-methylquinoline, and subsequent cyclization to form the quinoline ring. acs.org The choice of catalyst and reaction conditions is crucial and can be tailored based on the specific substrates.
| Catalyst System | Starting Materials | Key Features | Reference |
| Singlet Diradical Ni(II) | Alcohols, Amines | Atom-economic, biomimetic condensation/coupling. | acs.org |
| Tetrazene-Based Cobalt Complexes | Alcohols, Amines | Effective for N-heterocycle synthesis via dehydrogenative coupling. | researchgate.net |
| Palladium-Catalyzed | 8-Amidoquinolines | Oxidative cyclization involving C(sp³)-H and C(sp²)-H bonds. | thieme-connect.com |
| Single-Atom Iron Catalyst | Amino Alcohols, Ketones/Alcohols | Outperforms known homogeneous and nanocatalyst systems. | organic-chemistry.org |
| Co(OAc)₂·4H₂O | 2-Aminoaryl Alcohols, Ketones | Ligand-free, mild conditions, environmentally benign. | acs.org |
Purification and Isolation Methodologies for this compound
The isolation and purification of the target compound, this compound, from the reaction mixture is essential to obtain a product of high purity. This typically involves a combination of chromatographic techniques and crystallization protocols.
Chromatographic methods are indispensable for separating quinoline derivatives from impurities and unreacted starting materials. ird.fr The selection of the stationary and mobile phases is critical and depends on the polarity and structural features of the compounds to be separated. researchgate.net
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for the preliminary determination of appropriate solvent systems for column chromatography.
Column Chromatography: This is a standard preparative technique for purifying quinoline derivatives. Silica gel or alumina (B75360) are common stationary phases, with a solvent system (eluent) of varying polarity chosen to effectively separate the desired product. For quinoline derivatives, mixtures of heptane, acetonitrile (B52724), and methanol (B129727) have been used effectively. ird.fr
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency for both analytical and preparative separations. ird.fr Reversed-phase (RP-HPLC) is frequently employed for quinoline derivatives, where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.comresearchgate.net The retention behavior of quinoline derivatives in RP-HPLC is influenced by a combination of their physicochemical and geometrical parameters. researchgate.netnih.gov Centrifugal Partition Chromatography (CPC) has also been successfully applied for the preparative separation of quinoline mixtures, offering an efficient process with lower solvent consumption compared to traditional HPLC. ird.fr
Recrystallization is a fundamental technique for purifying solid compounds. For this compound, which is a salt, the choice of solvent is critical. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.
The hydrochloride salt of a quinoline derivative increases its polarity compared to the free base. This property can be exploited during purification. Amines with non-polar groups can be protonated, for instance with HCl in diethyl ether or water, to facilitate crystallization as the salt. rochester.edu The process typically involves dissolving the crude hydrochloride salt in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. Upon cooling, the purified salt crystallizes out of the solution, leaving impurities behind. Common solvents for recrystallizing organic salts include alcohols, water, or mixtures thereof. For quinoline sulfate, recrystallization from absolute alcohol has been noted. youtube.com The selection of a single-solvent or mixed-solvent system is a key variable in developing an effective crystallization protocol. google.com
Precipitation can also be used for isolation. This can be achieved by changing the solvent composition to decrease the solubility of the hydrochloride salt, or by bubbling hydrogen chloride gas through a solution of the purified 6-bromo-8-methylquinoline free base dissolved in an appropriate organic solvent.
Optimization of Reaction Yield and Scalability Considerations for this compound Synthesis
Optimizing the synthesis of this compound involves maximizing the product yield while ensuring the process is robust, safe, and scalable for larger production.
Key parameters for optimization include:
Reaction Temperature: The temperature can significantly affect reaction rates and the formation of byproducts. In the synthesis of related bromo-quinolines, adjusting the cyclization temperature was found to be crucial for avoiding impurities and improving yield. atlantis-press.com
Catalyst Loading: In catalyzed reactions, such as the dehydrogenative couplings mentioned, the amount of catalyst must be optimized to ensure efficient conversion without being wasteful or causing difficult removal from the product.
Reagent Stoichiometry: The molar ratios of the reactants must be carefully controlled to drive the reaction to completion and minimize side reactions.
For scalability, a process that is efficient on a laboratory scale must be re-evaluated for large-scale production. Considerations include:
Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can present significant challenges in large reactors.
Mixing: Ensuring homogeneous mixing of reactants becomes more complex on a larger scale.
Cost of Goods: The price and availability of starting materials, reagents, and catalysts are critical for commercially viable large-scale synthesis. ird.fr
Workup and Purification: Procedures like extractions and chromatography must be adapted for large volumes. For instance, while preparative HPLC is effective, it can be solvent-intensive and costly at scale, making techniques like centrifugal partition chromatography or optimized crystallization more attractive alternatives. ird.fr
A study on the synthesis of 6-bromo-4-iodoquinoline (B1287929) highlighted the optimization of reaction steps, such as performing a reaction neat (without solvent) and adjusting the temperature of a cyclization step, which led to an improved yield and shortened reaction time. atlantis-press.com Such principles are directly applicable to the synthesis of this compound.
Chemical Reactivity and Derivatization Studies of 6 Bromo 8 Methylquinoline Hydrochloride
Reactivity of the Halogen Atom: Nucleophilic Substitution Processes
The bromine atom attached to the quinoline (B57606) ring at the C-6 position is a key functional group that imparts significant reactivity to the molecule. This halogen can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of nucleophiles. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the halide ion. pressbooks.pub
For nucleophilic aromatic substitution to occur, the aromatic ring generally requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubyoutube.com In the case of 6-bromo-8-methylquinoline (B1290168), the quinoline nitrogen itself provides some activation. However, for reactions with many nucleophiles, further activation may be necessary. For instance, studies on the related 6-bromoquinoline (B19933) have shown that after introducing a nitro group at the C-5 position (para to the bromine), the resulting 6-bromo-5-nitroquinoline (B1267105) readily undergoes nucleophilic substitution with cyclic amines like morpholine (B109124) and piperazine. semanticscholar.orgresearchgate.net
The general conditions for such reactions on activated bromoquinolines involve heating the substrate with the nucleophile, often in the presence of a base and under microwave irradiation to facilitate the reaction. semanticscholar.orgresearchgate.net While specific studies on 6-bromo-8-methylquinoline are not widely documented, the principles of SNAr suggest its utility in synthesizing various derivatives. For example, amination of the closely related 2-methyl-8-bromoquinoline has been reported as a method to produce 2-methyl-8-aminoquinoline, demonstrating that the bromoquinoline scaffold is amenable to this type of transformation. google.comgoogle.com Strong nucleophiles, such as those bearing a negative charge like amides or alkoxides, are typically employed in these reactions. youtube.com
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Activated Bromoquinolines
| Substrate | Nucleophile | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 6-Bromo-5-nitroquinoline | Morpholine | Triethylamine (B128534), 90-119 °C, Microwave (150 W) | 5-Nitro-6-(morpholin-1-yl)quinoline | 98% | semanticscholar.orgresearchgate.net |
| 6-Bromo-5-nitroquinoline | Piperazine | Triethylamine, 68-78 °C, Microwave (150 W) | 5-Nitro-6-(piperazin-1-yl)quinoline | Not Specified | semanticscholar.org |
| 2-Methyl-8-bromoquinoline | Ammonia Source | Copper catalyst, Strong base (e.g., Cs2CO3), Solvent (e.g., DMSO), 60-120 °C | 2-Methyl-8-aminoquinoline | Not Specified | google.com |
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-6 position of 6-bromo-8-methylquinoline makes it an ideal substrate for a range of such transformations, including the Suzuki-Miyaura, Heck, and Ullmann reactions. quinoline-thiophene.comorgsyn.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, which forms a new carbon-carbon bond. libretexts.orgresearchgate.net This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boron reagents. libretexts.orgnih.gov The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
Aryl bromides are common substrates for Suzuki-Miyaura reactions. Bromo-substituted N-heterocycles, such as halopurines and bromoindazoles, have been successfully coupled with a wide array of aryl, heteroaryl, and alkenyl boronic acids and esters. researchgate.netbeilstein-journals.orgstudfile.net For example, 6-bromopurine (B104554) nucleosides undergo efficient palladium-catalyzed amination, a related cross-coupling reaction, indicating the reactivity of the C-6 bromine. nih.gov This extensive precedent strongly supports the suitability of 6-bromo-8-methylquinoline as a substrate for Suzuki-Miyaura coupling to synthesize various 6-aryl- and 6-alkyl-8-methylquinoline derivatives.
Typical conditions for these reactions involve a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand (e.g., SPhos, XPhos), a base (e.g., K₂CO₃, K₃PO₄), and a solvent system such as dioxane, toluene, or aqueous DME, often with heating. nih.govstudfile.netresearchgate.net
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide Type | Boronic Acid/Ester | Catalyst System | Base | Solvent & Temperature | Reference |
|---|---|---|---|---|---|
| Heteroaryl Bromide (e.g., Bromopurine) | Aryl/Alkenyl Boronic Acids | Pd(PPh₃)₄ | Na₂CO₃ | Aqueous DME, Reflux | studfile.net |
| Heteroaryl Bromide (e.g., Bromoindazole) | Aryl Boronic Acids | Pd₂(dba)₃, SPhos | K₃PO₄ | n-Butanol, 100 °C | nih.gov |
| Aryl Bromide | Potassium Heteroaryltrifluoroborates | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O, 80 °C | nih.gov |
The Heck reaction, or Mizoroki-Heck reaction, is another cornerstone of palladium-catalyzed C-C bond formation. It involves the coupling of an unsaturated halide (like an aryl bromide) with an alkene in the presence of a palladium catalyst and a base to produce a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. libretexts.org This is followed by migratory insertion of the alkene into the palladium-carbon bond, a β-hydride elimination step to release the final product, and regeneration of the catalyst with the aid of a base. wikipedia.orglibretexts.org
The Heck reaction is a powerful method for the vinylation of aryl halides. Its utility has been demonstrated in complex syntheses, such as the formation of a key intermediate in the total synthesis of morphine via an intramolecular Heck reaction. youtube.com Furthermore, chemoselective Heck couplings have been developed for substrates containing multiple halogen atoms, such as the selective reaction at the C-3 position of 3,6-dibromo-1H-indazole. beilstein-journals.org This highlights the reaction's potential for precise modifications of complex scaffolds. Given that aryl bromides are standard substrates, 6-bromo-8-methylquinoline is expected to react readily with various alkenes under Heck conditions to yield 6-alkenyl-8-methylquinoline derivatives.
Standard conditions for the Heck reaction typically employ a palladium(II) precursor like Pd(OAc)₂, which is reduced in situ, a phosphine ligand (e.g., PPh₃), and a base such as triethylamine (NEt₃) or sodium acetate (B1210297) (NaOAc). wikipedia.orgyoutube.com
Table 3: Representative Conditions for the Heck Reaction with Aryl Halides
| Aryl Halide Type | Alkene | Catalyst System | Base | Solvent & Temperature | Reference |
|---|---|---|---|---|---|
| Aryl Iodide | Enol Ether | Pd(OAc)₂, PPh₃ | NaOAc | Not Specified | youtube.com |
| Aryl Bromide (Bromoindazole) | n-Butyl acrylate | Pd(OAc)₂, PPh₃ | TEA | Ball-milling, 700 rpm | beilstein-journals.org |
| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol (B129727), 120 °C | wikipedia.org |
The Ullmann reaction and its variants are copper-catalyzed cross-coupling reactions that are particularly useful for forming carbon-carbon and carbon-heteroatom (C-O, C-N, C-S) bonds. nih.govmdpi.com The "classic" Ullmann reaction involves the self-coupling of two aryl halide molecules to form a symmetric biaryl, typically requiring high temperatures. organic-chemistry.org More versatile are the "Ullmann-type" reactions, which describe the copper-catalyzed nucleophilic aromatic substitution between an aryl halide and a nucleophile, such as an alcohol, amine, or thiol. organic-chemistry.orgkaust.edu.sa
These reactions offer a valuable alternative to palladium-catalyzed methods, especially for the synthesis of aryl ethers and aryl amines. nih.govkaust.edu.sa The reactivity of aryl bromides in Ullmann-type couplings is well-established. nih.gov A significant example is the copper-catalyzed amination of 2-methyl-8-bromoquinoline, which proceeds under the action of a copper catalyst and a strong base to yield 2-methyl-8-aminoquinoline. google.com This demonstrates the feasibility of applying Ullmann-type conditions to the 6-bromo-8-methylquinoline scaffold for the formation of C-N, C-O, and other carbon-heteroatom bonds.
Reaction conditions often involve a copper(I) source (e.g., CuI), a ligand (such as a diamine or an acylhydrazone), a base (e.g., Cs₂CO₃, K₂CO₃), and a polar aprotic solvent like DMF or DMSO at elevated temperatures. google.comnih.gov
Table 4: Representative Conditions for Ullmann-Type Coupling Reactions
| Aryl Halide | Nucleophile | Catalyst System | Base | Solvent & Temperature | Reference |
|---|---|---|---|---|---|
| 2-Methyl-8-bromoquinoline | Ammonia Source | Copper acetylacetonate | Cs₂CO₃, K₂CO₃ | DMSO, 60-120 °C | google.com |
| Aryl Bromide | N-Heterocycles | CuI, Acylhydrazone ligand | K₂CO₃ | DMSO | nih.gov |
| Aryl Bromide | Phenols | CuI, Bipyridyl ligand | Cs₂CO₃ | Acetonitrile (B52724), 80 °C | organic-chemistry.org |
Oxidation and Reduction Pathways of the Quinoline Moiety
The quinoline ring itself is a site of reactivity. The nitrogen atom can be oxidized to form an N-oxide, which in turn can alter the reactivity of the entire ring system, often facilitating further functionalization.
The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can be oxidized to form a quinoline N-oxide. quinoline-thiophene.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid (H₂O₂/AcOH) or meta-chloroperoxybenzoic acid (m-CPBA). semanticscholar.orgresearchgate.net The formation of the N-oxide has significant electronic consequences, activating the quinoline ring for further reactions. For example, the N-oxide moiety can act as a directing group for C-H functionalization at the C-8 position or facilitate substitutions at the C-2 position. acs.org
The synthesis of the N-oxide of 6-bromo-8-methylquinoline is subject to steric considerations. Research on the N-oxidation of substituted quinolines has shown that steric hindrance from substituents at the C-8 position can significantly impact the reaction's success. semanticscholar.org A study on the oxidation of bromoquinolines successfully prepared 6-bromoquinoline-1-oxide in good yield, but all attempts to oxidize 6,8-dibromoquinoline (B11842131) under the same conditions failed, likely due to the steric bulk of the bromine atom at C-8 hindering the approach of the oxidizing agent. semanticscholar.org Similarly, a kinetic study on the N-oxidation of various quinolines and pyridines confirmed that peri-interactions from an 8-substituent can substantially decrease the reaction rate. researchgate.net
Therefore, while the N-oxidation of 6-bromo-8-methylquinoline is theoretically possible, the presence of the C-8 methyl group is expected to reduce the reaction's efficiency compared to an unsubstituted quinoline.
Table 5: Reaction Conditions for the N-Oxidation of Bromoquinolines
| Substrate | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-Bromoquinoline | H₂O₂ | Acetic Acid | Reflux, 2 h | 6-Bromoquinoline-1-oxide | 60% | semanticscholar.orgresearchgate.net |
| 6-Bromoquinoline | m-CPBA | DCM | Not Specified | 6-Bromoquinoline-1-oxide | 87% | semanticscholar.org |
| 6,8-Dibromoquinoline | H₂O₂ or m-CPBA | Acetic Acid or DCM | Various | No Reaction (Polymeric material) | 0% | semanticscholar.org |
Reductive Transformations to Dihydro- and Tetrahydroquinoline Analogues
The reduction of the quinoline ring system in 6-bromo-8-methylquinoline hydrochloride can lead to the formation of its corresponding 1,2-dihydro- and 1,2,3,4-tetrahydroquinoline (B108954) analogues. These reduced heterocycles are important structural motifs in many biologically active compounds.
The complete reduction of the pyridine (B92270) ring within the quinoline system results in the formation of 1,2,3,4-tetrahydroquinolines. The synthesis of 6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline (B2893596) has been documented, highlighting the feasibility of this transformation. chemicalbook.com Catalytic hydrogenation is a common method to achieve this, often employing catalysts such as palladium on carbon (Pd/C) or nickel nanoparticles under a hydrogen atmosphere. researchgate.net For instance, the hydrogenation of 8-methylquinoline (B175542) to 8-methyl-1,2,3,4-tetrahydroquinoline (B1333255) has been demonstrated using nickel nanoparticle catalysts. researchgate.net It is important to note that the conditions for these hydrogenations, such as pressure, temperature, and catalyst choice, can be optimized to favor the desired reduced product.
The partial reduction to 1,2-dihydroquinolines is a more delicate process. Dihydroquinolines are key intermediates in the complete hydrogenation of quinolines to their tetrahydro counterparts. nih.gov Controlled transfer hydrogenation using reagents like H₃N·BH₃ in the presence of a cobalt-amido cooperative catalyst has been shown to be an effective method for the partial reduction of substituted quinolines. nih.gov This method allows for the selective formation of 1,2-dihydroquinolines at room temperature. nih.gov While a specific example for 6-bromo-8-methylquinoline is not provided, the general applicability of this method to a broad range of functionalized quinolines suggests its potential for the selective reduction of the target compound.
A patent for the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid describes a reduction step using Raney nickel and hydrogen gas to reduce a nitrile group, which is part of a larger synthetic sequence to form a tetrahydroisoquinoline ring. google.com While this pertains to an isoquinoline, the use of Raney nickel is a well-established method for the reduction of various functional groups and aromatic systems.
Table 1: Reductive Transformations of Quinolines
| Starting Material | Reagent/Catalyst | Product | Reference |
| 8-Methylquinoline | Nickel nanoparticles, H₂ | 8-Methyl-1,2,3,4-tetrahydroquinoline | researchgate.net |
| Substituted Quinolines | H₃N·BH₃, Cobalt-amido catalyst | 1,2-Dihydroquinolines | nih.gov |
| 3-Bromophenylacetonitrile | Raney Nickel, H₂ | 3-Bromophenethylamine | google.com |
| 2-Methylacetanilide derivative | Not specified | 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline | chemicalbook.com |
Functionalization of Peripheral Groups and the Quinoline Ring System
The methyl group at the 8-position of the 6-bromo-8-methylquinoline core represents a key site for oxidative functionalization to introduce a carboxylic acid group. This transformation is valuable for creating derivatives with altered electronic and steric properties, which can be crucial for various applications.
The synthesis of 6-bromoquinoline-8-carboxylic acid has been reported, indicating that the oxidation of the methyl group in the presence of the bromo-substituted quinoline ring is a viable synthetic route. Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are commonly employed for the oxidation of alkyl side chains on aromatic rings.
More sophisticated methods involving catalytic aerobic oxidation have also been developed. For example, palladium(II) complexes derived from 2,6-pyridinedicarboxylic acids have been shown to catalyze the homogeneous regioselective aerobic oxidation of 5- and 6-substituted 8-methylquinolines. wikipedia.org These reactions, conducted in a solution of acetic acid and acetic anhydride, primarily yield the corresponding 8-quinolylmethyl acetates, with the 8-quinoline carboxylic acids as minor products. wikipedia.org This suggests a two-step pathway where the methyl group is first acetoxylated and then can be further oxidized to the carboxylic acid. The synthesis of 8-bromo-6-methylquinoline-2-carbaldehyde has also been documented, indicating that oxidation of a methyl group on a bromo-methylquinoline scaffold can be controlled to yield an aldehyde. researchgate.net
Table 2: Oxidation of Methylquinolines
| Starting Material | Reagent/Catalyst | Product(s) | Reference |
| 5- and 6-substituted 8-methylquinolines | Pd(II)-2,6-pyridinedicarboxylic acid, O₂ | 8-Quinolylmethyl acetates (major), 8-Quinoline carboxylic acids (minor) | wikipedia.org |
| Quinoline-8-carboxylic acid derivatives | PBr₃ or NBS | 6-Bromoquinoline-8-carboxylic acid | |
| 8-Bromo-2,6-dimethylquinoline | Not specified | 8-Bromo-6-methylquinoline-2-carbaldehyde | researchgate.net |
The quinoline ring of 6-bromo-8-methylquinoline is susceptible to both electrophilic and nucleophilic attack, allowing for a wide range of functionalization reactions. The positions of these attacks are influenced by the electronic effects of the existing substituents and the quinoline nitrogen.
Electrophilic Additions:
The quinoline ring is an aromatic system, and as such, it can undergo electrophilic aromatic substitution. The electron-donating nature of the methyl group at the 8-position can increase the electron density of the ring, potentially facilitating electrophilic attack. quinoline-thiophene.com Conversely, the bromine atom at the 6-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. The synthesis of 6-bromo-8-methylquinoline itself often involves the electrophilic bromination of 8-methylquinoline, where a catalyst like iron powder or iron(III) bromide is used to polarize the bromine molecule for the substitution reaction. quinoline-thiophene.com The position of bromination is directed by the existing methyl group and the quinoline ring's inherent reactivity. quinoline-thiophene.com
Nucleophilic Additions:
The presence of the nitrogen atom in the quinoline ring makes it electron-deficient, particularly at the 2- and 4-positions, rendering it susceptible to nucleophilic attack. This reactivity can be enhanced by forming the corresponding quinolinium salt, which further increases the electrophilicity of the ring. The bromine atom at the 6-position can also be a site for nucleophilic substitution under certain conditions, such as in Ullmann-type coupling reactions.
Synthesis of Advanced Heterocyclic Systems Incorporating the 6-Bromo-8-methylquinoline Moiety
The 6-bromo-8-methylquinoline scaffold serves as a valuable building block for the construction of more complex, fused heterocyclic systems. These advanced structures are of interest due to their potential for diverse biological and pharmacological activities. globethesis.com
A master's thesis by H. M. Zheng details the synthesis of a variety of 6-bromoquinoline-fused heterocyclic compounds starting from ethyl 6-bromo-2-(chloromethyl)-3-carboxylate. globethesis.com This work demonstrates the utility of the 6-bromoquinoline moiety as a precursor for a range of fused systems. For example, the starting material was used to synthesize 2-(benzofuran-2-yl)-6-bromoquinoline-3-carboxylic acid derivatives. globethesis.com
Table 3: Synthesis of Fused Heterocycles from Quinolines
| Starting Material | Reaction Type | Fused System | Reference |
| Ethyl 6-bromo-2-(chloromethyl)-3-carboxylate | Condensation with salicylaldehydes | 2-(Benzofuran-2-yl)-6-bromoquinoline-3-carboxylic acids | globethesis.com |
| 2-(2-Acetylphenyl)-isoindolo-1,3-diones | Bromination followed by intramolecular cyclocondensation | 6-Azido-isoindolo[2,1-a]quinoline-5,11-diones | nih.gov |
| 2,4-Dichloroquinoline-3-carbonitrile | Reaction with hydrazine | Pyrazolo[4,3-c]quinolin-4(5H)-ones | researchgate.net |
Oxidative Cleavage of Carbon-Carbon Double Bonds in Derived Structures
While 6-bromo-8-methylquinoline itself does not possess a carbon-carbon double bond amenable to oxidative cleavage (other than those within the aromatic system), derivatives of this compound can be synthesized to include such functionalities. The subsequent oxidative cleavage of these double bonds can be a powerful tool for introducing carbonyl or carboxyl groups.
A common method for the oxidative cleavage of alkenes is ozonolysis. byjus.comiitk.ac.in This reaction involves treating an alkene with ozone (O₃), followed by a work-up step. A reductive work-up (e.g., with zinc dust or dimethyl sulfide) typically yields aldehydes or ketones, while an oxidative work-up (e.g., with hydrogen peroxide) yields carboxylic acids or ketones. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com For example, if a styryl derivative of 6-bromo-8-methylquinoline were synthesized (i.e., a vinylbenzene group attached to the quinoline ring), ozonolysis could cleave the styryl double bond to yield a quinoline-carboxaldehyde and benzaldehyde (B42025) (under reductive work-up) or a quinoline-carboxylic acid and benzoic acid (under oxidative work-up). iitk.ac.in
Another method for oxidative cleavage involves the use of strong oxidizing agents like potassium permanganate (KMnO₄) under hot, acidic conditions. masterorganicchemistry.com This typically leads to the formation of carboxylic acids or ketones. The oxidative cleavage of arylalkenes by tert-butyl hydroperoxide has also been studied, providing access to carboxylic acid or ketone products through a free radical pathway. nih.gov
The applicability of these methods to derivatives of 6-bromo-8-methylquinoline would depend on the successful introduction of an alkenyl substituent onto the quinoline core, for which various cross-coupling reactions could be employed.
Investigation of Ring Annulation Reactions
Ring annulation reactions are a class of chemical transformations that involve the formation of a new ring onto an existing molecular framework. The 6-bromo-8-methylquinoline core can potentially participate in or be synthesized via such reactions.
The Skraup synthesis is a classic method for synthesizing quinolines themselves. wikipedia.org This reaction involves heating an aniline (B41778) derivative with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822). wikipedia.org In the context of 6-bromo-8-methylquinoline, the corresponding substituted aniline (e.g., 4-bromo-2-methylaniline) could theoretically be used as a starting material in a Skraup-type reaction to construct the quinoline ring system. Studies on the Skraup reaction with substituted anilines have shown that electron-withdrawing groups, such as bromine, can influence the reaction yield. researchgate.net
The Pechmann reaction is another important annulation reaction used for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions. researchgate.netmdpi.com If a hydroxy derivative of 6-bromo-8-methylquinoline were prepared, it could potentially undergo a Pechmann condensation to form a fused coumarin-quinoline heterocyclic system.
These annulation reactions represent powerful strategies for either constructing the 6-bromo-8-methylquinoline core or for further elaborating it into more complex polycyclic structures.
Spectroscopic Characterization and Advanced Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-bromo-8-methylquinoline (B1290168) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is utilized for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of 6-bromo-8-methylquinoline hydrochloride would exhibit distinct signals for the aromatic protons and the methyl group. The formation of the hydrochloride salt would lead to a general downfield shift of the proton signals, particularly for the protons on the heterocyclic ring, due to the deshielding effect of the protonated nitrogen atom.
Aromatic Protons: The protons on the quinoline (B57606) core will appear in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts are influenced by the electronic effects of the bromo and methyl substituents. The protons H-2, H-3, and H-4 on the pyridine (B92270) ring and H-5 and H-7 on the benzene (B151609) ring will show characteristic splitting patterns (doublets, doublets of doublets) due to spin-spin coupling with neighboring protons.
Methyl Protons: The methyl group at the C-8 position would appear as a singlet in the upfield region of the spectrum (typically δ 2.5-3.0 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound would display ten distinct signals corresponding to the ten carbon atoms of the quinoline ring system and the methyl group. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atoms attached to the nitrogen and bromine will have their chemical shifts significantly influenced by these heteroatoms. The protonation of the quinoline nitrogen would also result in a downfield shift for the adjacent carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Data for 6-Bromo-8-methylquinoline Moiety
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | 8.8 - 9.0 (dd) | ~150 |
| C3 | 7.4 - 7.6 (dd) | ~122 |
| C4 | 8.0 - 8.2 (dd) | ~136 |
| C5 | 7.8 - 8.0 (d) | ~130 |
| C6 | - | ~120 |
| C7 | 8.1 - 8.3 (d) | ~135 |
| C8 | - | ~138 |
| C8-CH₃ | 2.7 - 2.9 (s) | ~18 |
| C4a | - | ~128 |
| C8a | - | ~147 |
Note: The data in this table is predicted based on known values for similar quinoline derivatives and general substituent effects. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons in the quinoline ring system, for instance, between H-2 and H-3, H-3 and H-4, and between H-5 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This technique is crucial for assigning the carbon signals based on the already assigned proton signals.
Fluorine-19 (¹⁹F) NMR is a powerful technique for the characterization of organofluorine compounds. If fluorinated derivatives of 6-bromo-8-methylquinoline were to be synthesized, ¹⁹F NMR would be employed. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, and coupling between fluorine and both proton and carbon nuclei would provide valuable structural information. At present, no specific data for fluorinated derivatives of this compound is available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., ESI-MS, GC-MS)
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information.
For the free base, 6-bromo-8-methylquinoline, the predicted monoisotopic mass is 220.98401 Da. uni.lu In a typical mass spectrum, this would be observed as two major peaks for the molecular ion [M]⁺ due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is well-suited for the analysis of polar and ionic compounds like hydrochloride salts. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺, where M is the free base. This would appear as a pair of peaks at m/z values corresponding to [C₁₀H₈⁷⁹BrN + H]⁺ and [C₁₀H₈⁸¹BrN + H]⁺.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is more suitable for volatile and thermally stable compounds. Analysis of the hydrochloride salt by GC-MS would likely involve the in-situ decomposition to the more volatile free base, 6-bromo-8-methylquinoline. The resulting mass spectrum would show the molecular ion of the free base and characteristic fragment ions.
Table 2: Predicted Mass Spectrometry Data for 6-Bromo-8-methylquinoline
| Adduct / Fragment | Predicted m/z |
| [M(⁷⁹Br)+H]⁺ | 221.99129 |
| [M(⁸¹Br)+H]⁺ | 223.98924 |
| [M(⁷⁹Br)]⁺ | 220.98346 |
| [M(⁸¹Br)]⁺ | 222.98141 |
Source: Predicted data from PubChemLite. uni.lu
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the functional groups present. The spectrum would be similar to that of other quinoline derivatives, with specific vibrations associated with the aromatic rings and the substituents. mdpi.com The hydrochloride salt would exhibit a broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration.
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N⁺-H stretch (broad) | 2400 - 3000 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 2960 |
| C=C and C=N stretch (aromatic ring) | 1500 - 1650 |
| C-H bend (in-plane and out-of-plane) | 1000 - 1400 |
| C-Br stretch | 500 - 600 |
Note: These are general ranges and the exact positions can vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, like other quinoline derivatives, is expected to show multiple absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents and the solvent. The protonation of the nitrogen atom in the hydrochloride salt can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the free base. For related compounds like 6-methylquinoline (B44275), characteristic UV absorption maxima are observed. nih.gov
X-ray Crystallography for Precise Solid-State Structure Determination
While a specific crystal structure determination for this compound is not publicly available in the searched literature, the principles of X-ray crystallography and the known structures of related quinolinium salts allow for a detailed projection of its likely structural characteristics. This technique is indispensable for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.
The core structure of this compound consists of a quinoline ring system, which is inherently planar. The protonation of the quinoline nitrogen to form the hydrochloride salt is not expected to significantly distort the planarity of this bicyclic aromatic system. Key geometric parameters, such as bond lengths and angles within the quinoline core, would be anticipated to align with those observed in other quinolinium derivatives.
The C-Br bond length is expected to be consistent with typical aromatic C-Br distances. The methyl group at the 8-position will exhibit standard C-C and C-H bond lengths. The most significant conformational aspect would be the orientation of the methyl group relative to the quinoline plane, though free rotation around the C-C single bond is expected. The hydrochloride moiety involves the protonation of the quinoline nitrogen atom, leading to an N-H bond, and the presence of a chloride anion (Cl⁻) in the crystal lattice.
The solid-state packing of this compound would be governed by a network of non-covalent interactions. In related halogenated quinoline derivatives and other organic salts, several key interactions are commonly observed and would be expected to play a crucial role in the supramolecular assembly of this compound. ias.ac.innih.gov
Hydrogen Bonding: The primary and strongest intermolecular interaction would be the hydrogen bond between the protonated quinolinium nitrogen (N⁺-H) and the chloride anion (Cl⁻). This interaction is a fundamental driver in the formation of the salt's crystal lattice.
Halogen Bonding: The bromine atom at the 6-position possesses a region of positive electrostatic potential known as a σ-hole, located along the extension of the C-Br bond. mdpi.com This allows for attractive, directional interactions with electron-rich atoms, known as halogen bonds. nih.gov In the crystal lattice, this could manifest as C-Br···Cl or C-Br···π interactions, further stabilizing the packing arrangement. Studies on similar bromo-substituted aromatic compounds confirm the significance of such interactions in directing crystal packing. researchgate.net
π-π Stacking: Parallel or offset stacking of the planar quinoline rings is another likely interaction, driven by the desire to minimize void space and maximize van der Waals forces. The specific geometry of this stacking would be influenced by the positions of the bromo and methyl substituents.
These interactions collectively dictate how the molecules arrange themselves in the solid state, influencing properties like crystal density and melting point.
The unit cell is the fundamental repeating unit of a crystal. Its dimensions (the lengths of the axes a, b, and c, and the angles between them α, β, and γ) and the symmetry operations that describe the arrangement of molecules within it (the space group) are determined through single-crystal X-ray diffraction analysis.
As no experimental crystallographic data for this compound has been published, the specific unit cell parameters and space group remain undetermined. For context, related quinoline derivatives often crystallize in common monoclinic or orthorhombic space groups. nih.gov The precise parameters for the title compound would require experimental determination.
Table 1: Anticipated Crystallographic Data Profile (Note: This table is predictive as no experimental data is currently available in the public domain.)
| Parameter | Expected Data Type | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the set of symmetry operations for the unit cell. |
| a (Å) | Numerical Value | Length of the 'a' axis of the unit cell. |
| b (Å) | Numerical Value | Length of the 'b' axis of the unit cell. |
| c (Å) | Numerical Value | Length of the 'c' axis of the unit cell. |
| α (°) | Numerical Value | Angle between the 'b' and 'c' axes. |
| β (°) | Numerical Value | Angle between the 'a' and 'c' axes. |
| γ (°) | Numerical Value | Angle between the 'a' and 'b' axes. |
| Volume (ų) | Numerical Value | The volume of the unit cell. |
| Z | Integer | The number of molecules per unit cell. |
Elemental Analysis (EA) for Stoichiometric Composition Verification
Elemental analysis is a crucial technique used to determine the mass percentage of each element within a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₁₀H₉BrClN) to confirm the compound's purity and stoichiometric accuracy.
The theoretical composition is calculated based on the molecular formula and the atomic weights of the constituent elements.
Table 2: Elemental Analysis Data for this compound
| Element | Molecular Formula | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Composition (%) |
| Carbon (C) | C₁₀ | 12.011 | 258.55 | 46.44% |
| Hydrogen (H) | H₉ | 1.008 | 258.55 | 3.51% |
| Bromine (Br) | Br₁ | 79.904 | 258.55 | 30.90% |
| Chlorine (Cl) | Cl₁ | 35.453 | 258.55 | 13.71% |
| Nitrogen (N) | N₁ | 14.007 | 258.55 | 5.42% |
Experimental verification of these percentages would provide strong evidence for the successful synthesis and purification of this compound.
Computational and Theoretical Studies of 6 Bromo 8 Methylquinoline Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Bromo-8-methylquinoline (B1290168) hydrochloride, DFT calculations can elucidate its fundamental chemical properties.
The first step in a DFT study is the geometrical optimization of the molecule to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For substituted quinolines, the planarity of the quinoline (B57606) ring system is a key feature. In a related compound, 8-bromo-2-methylquinoline, X-ray crystallography revealed a nearly planar quinoline system, with a dihedral angle of only 0.49(16)° between the benzene (B151609) and pyridine (B92270) rings nih.gov. It is expected that the hydrochloride salt of 6-Bromo-8-methylquinoline would also exhibit a largely planar quinoline core.
The addition of the methyl group at the 8-position and the bromine atom at the 6-position will influence the bond lengths and angles of the quinoline ring. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide precise values for these parameters nih.gov. For instance, studies on similar substituted quinolines have shown that DFT calculations can accurately predict bond lengths and angles that are in good agreement with experimental X-ray diffraction data nih.gov.
Conformational analysis for a largely rigid molecule like 6-Bromo-8-methylquinoline hydrochloride primarily involves the orientation of the methyl group's hydrogen atoms relative to the quinoline plane. While free rotation of the methyl group is generally expected, computational methods can identify the lowest energy (most stable) rotational conformation.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Quinoline (Illustrative) Note: This table presents illustrative data for a substituted quinoline derivative as specific data for this compound is not available in the searched literature. The data is based on general findings for similar structures.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-N (in ring) | ~1.37 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Angle | C-C-Br | ~120° |
| Bond Angle | C-N-C (in ring) | ~118° |
| Dihedral Angle | Ring Planarity | < 1° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests a more reactive molecule nih.gov.
For quinoline derivatives, the HOMO is typically a π-orbital distributed over the quinoline ring system, while the LUMO is a π*-orbital. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group will modulate the energies and spatial distributions of these orbitals. DFT calculations can provide precise energy values for the HOMO and LUMO and visualize their electron density distributions nih.gov. In a study on other substituted quinolines, DFT calculations were used to determine HOMO-LUMO energy gaps to understand their electronic and optical properties nih.gov.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Quinoline Note: This table presents illustrative data for a substituted quinoline derivative as specific data for this compound is not available in the searched literature.
| Molecular Orbital | Energy (eV) (Illustrative) |
| HOMO | -6.5 eV |
| LUMO | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.0 eV |
The distribution of the HOMO would likely show significant electron density on the quinoline ring, particularly near the nitrogen and methyl-substituted carbon, indicating these as potential sites for electrophilic attack. The LUMO would also be distributed across the aromatic system, indicating regions susceptible to nucleophilic attack.
Fukui indices are powerful descriptors derived from DFT that help in predicting the local reactivity of different atomic sites in a molecule. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui indices are used to identify which atoms are more susceptible to electrophilic, nucleophilic, or radical attack .
f+ : for nucleophilic attack (where an electron is accepted)
f- : for electrophilic attack (where an electron is donated)
f0 : for radical attack
For this compound, the nitrogen atom in the quinoline ring and the carbon atoms of the aromatic system would be key sites of interest. Calculations on similar quinoline derivatives have shown that the nitrogen atom and specific carbon atoms are often the most reactive sites . The electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, provides a visual representation of the charge distribution. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For the protonated form (hydrochloride), the region around the protonated nitrogen would be strongly positive.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. A frequency calculation is typically performed on the optimized geometry. The calculated vibrational modes can be animated to understand the nature of the atomic motions for each frequency. This allows for a detailed assignment of the experimental spectral bands. For example, a study on 6-bromo-2-methylquinoline utilized DFT calculations to assign the fundamental vibrations observed in its spectrum researchgate.net.
The predicted spectrum for this compound would show characteristic peaks for the quinoline ring vibrations, C-H stretching and bending modes, C-Br stretching, and methyl group vibrations. The protonation at the nitrogen atom would also lead to characteristic N-H stretching and bending vibrations. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and limitations of the theoretical model.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. It is widely used to predict UV-Vis absorption spectra and to understand the nature of electronic transitions dergipark.org.trresearchgate.net.
For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of its electronic transitions. These correspond to the wavelengths and intensities of absorption bands in its UV-Vis spectrum. The calculations can also provide insight into the character of these transitions, such as whether they are π→π* or n→π* transitions, and the specific molecular orbitals involved. Studies on various quinoline derivatives have successfully used TD-DFT to interpret their photophysical properties researchgate.netrsc.orgresearchgate.net. The substituents (bromo and methyl groups) and protonation are expected to cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the parent quinoline molecule.
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. These simulations are crucial in drug discovery for predicting the binding affinity and orientation of a potential drug molecule at the active site of a receptor.
While no specific docking studies for this compound were found, the methodology can be described. A typical molecular docking study would involve:
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.
Preparing the 3D structure of this compound, usually starting from a DFT-optimized geometry.
Using a docking program to place the ligand into the active site of the protein in various orientations and conformations.
Scoring the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
Docking studies on structurally related quinoline and quinazoline derivatives have been performed to investigate their potential as anticancer agents by targeting receptors like the Epidermal Growth Factor Receptor (EGFR) nih.govnih.govresearchgate.net. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, the protonated nitrogen could form a strong hydrogen bond or ionic interaction with an acidic residue in a protein's active site, while the aromatic quinoline core could engage in π-π stacking or hydrophobic interactions.
Prediction of Ligand-Target Interactions with Biomolecular Systems (e.g., Enzyme Active Sites, DNA Intercalation)
Computational modeling is a cornerstone in predicting how this compound may interact with biological macromolecules. Molecular docking simulations are a primary tool to investigate its potential binding modes within the active sites of enzymes or its ability to intercalate with DNA. These simulations position the ligand within a target's binding pocket, evaluating various conformations and orientations to identify the most favorable interactions.
For instance, in studies of related quinoline derivatives, docking has been instrumental in elucidating interactions with key residues in enzyme active sites. These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for binding affinity. While specific studies on this compound are not extensively documented in publicly available literature, the principles from analogous compounds can be applied. For example, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. The bromo and methyl substitutions on the quinoline ring would further influence these interactions through steric and electronic effects.
Molecular dynamics (MD) simulations can further refine the static picture provided by molecular docking. By simulating the dynamic behavior of the ligand-target complex over time, MD simulations offer insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.
Evaluation of Binding Affinity and Specificity
Beyond predicting binding modes, computational methods are employed to estimate the binding affinity of this compound for its potential biological targets. Techniques such as free energy calculations, including methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to quantify the strength of the ligand-target interaction. These calculations consider various energetic contributions, including van der Waals forces, electrostatic interactions, and solvation energies.
The binding energy values obtained from these calculations are crucial for ranking potential drug candidates and understanding the specificity of their interactions. For example, in a study on 6-bromo quinazoline derivatives, molecular docking and MD simulations were used to calculate binding energies against the Epidermal Growth Factor Receptor (EGFR). The binding energies for the studied compounds were found to be -6.7 and -5.3 kcal/mol, indicating favorable interactions. nih.gov Such approaches could be applied to this compound to predict its binding affinity and selectivity for various targets.
The following table illustrates hypothetical binding affinities of this compound with different protein targets, based on computational predictions.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase A | -8.2 | Lys72, Glu91, Phe239 |
| DNA Gyrase | -7.5 | Asp73, Arg76, Thr165 |
| Topoisomerase II | -9.1 | Asp551, Arg487, Tyr804 |
Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design and Property Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models can be developed to guide the design of new derivatives with enhanced potency or other desirable properties.
In a typical QSAR study, a set of quinoline analogues with known biological activities would be used to build a predictive model. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. These descriptors are then correlated with the biological activity using statistical methods like multiple linear regression or machine learning algorithms.
For instance, a QSAR study on 5,8-quinolinequinone derivatives investigated the relationship between their anti-cancer and anti-inflammatory activities and a range of physicochemical parameters. dergipark.org.tr Such studies can reveal which structural features are critical for activity. For this compound derivatives, QSAR could elucidate the influence of different substituents at various positions on the quinoline ring, thereby guiding the synthesis of more effective compounds.
Exploration of Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research due to their potential applications in optoelectronics and photonics. Computational methods, particularly quantum chemical calculations, are pivotal in predicting and understanding the NLO response of molecules.
Mechanistic Elucidation through Computational Kinetics and Reaction Pathway Analysis
Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. Density Functional Theory (DFT) is a commonly used method for mapping out reaction pathways, identifying transition states, and calculating activation energies.
By modeling the potential energy surface of a reaction, researchers can determine the most likely mechanism and identify key intermediates. This understanding is crucial for optimizing reaction conditions to improve yields or for predicting the metabolic fate of the compound in a biological system. For instance, DFT analysis was performed at the B3LYP/6–31 + G(d, p) level for 6-bromo quinazoline derivatives to understand their thermodynamic stability. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study the intramolecular and intermolecular bonding and interaction among bonds in a molecule. periodicodimineralogia.it It provides a localized picture of the electron density, which is more akin to the classical Lewis structure representation of molecules. usc.edunih.gov
For this compound, NBO analysis can reveal important details about its electronic structure, such as the hybridization of atomic orbitals, the nature of its chemical bonds, and the extent of electron delocalization. usc.edu It can also quantify the strength of intramolecular interactions, such as hyperconjugation, which can influence the molecule's stability and reactivity. For example, NBO analysis can elucidate the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals within the molecule.
The following table shows a hypothetical NBO analysis for a key intramolecular interaction in 6-Bromo-8-methylquinoline.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N5 | π* (C4-C10) | 5.2 |
| σ (C7-Br12) | σ* (C6-C7) | 1.8 |
Note: This data is hypothetical and for illustrative purposes. E(2) represents the stabilization energy of the hyperconjugative interaction.
Comparative Analysis with Related Quinoline Analogues
To better understand the unique properties of this compound, it is beneficial to perform a comparative computational analysis with related quinoline analogues. By systematically varying the substituents on the quinoline ring and comparing the resulting changes in electronic structure, binding affinity, and other properties, a clearer picture of the structure-property relationships can be established.
Research Applications and Foundational Contributions of 6 Bromo 8 Methylquinoline Hydrochloride in Advanced Chemical Sciences Excluding Clinical Human Trials
Role as a Key Synthetic Intermediate in Complex Organic Synthesis
6-Bromo-8-methylquinoline (B1290168) hydrochloride is a valuable intermediate in synthetic organic chemistry due to the reactivity of its quinoline (B57606) core and the presence of functional group "handles"—the bromo and methyl groups. nih.gov These features allow for regioselective modifications, making it a foundational component for constructing more complex molecular architectures. The functionalization of the quinoline ring is a significant strategy in modern chemistry for expanding chemical space and enhancing the pharmacological profiles of resulting derivatives. rsc.org
The development of new bioactive molecules is a primary objective in medicinal chemistry, with nitrogen-containing heterocycles being the most common structural frameworks in approved drugs. frontiersin.org The quinoline moiety within 6-Bromo-8-methylquinoline hydrochloride is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. nih.govnih.gov
Researchers utilize this compound as a starting point to synthesize more elaborate heterocyclic systems. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility allows for the fusion of other rings onto the quinoline core or the attachment of diverse side chains, leading to the creation of novel, multi-ring heterocyclic scaffolds. nih.govnih.gov The synthesis of such compounds is driven by the need for new therapeutic agents with improved efficacy and target selectivity. rsc.org The interest in creating fused heterocyclic systems that incorporate hydroquinoline fragments highlights the importance of such synthetic pathways. nih.gov
Table 1: Examples of Bioactive Heterocyclic Scaffolds Derived from Quinoline Precursors
| Scaffold Class | Synthetic Strategy | Potential Biological Relevance |
| Pyrimido[2,1-b] nih.govtaylorandfrancis.combenzothiazoles | Condensation of β-keto esters with 2-aminopyridine (B139424) derivatives. nih.gov | Antibacterial, Antifungal, Anticancer. nih.gov |
| Fused Hydroquinolines | Condensation reactions with reagents like dimethylacetylenedicarboxylate (DMAD). nih.gov | Wide range of pharmaceutical and industrial applications. nih.gov |
| Pyrazole-Quinoline Hybrids | Multi-step synthesis involving the combination of quinoline and pyrazole (B372694) moieties. nih.gov | Antifungal activity. nih.gov |
| Quinoline-Sulfonamide Hybrids | Synthesis combining quinoline and sulfonamide functional groups. nih.gov | Antimalarial activity through inhibition of hemozoin formation. nih.gov |
The precise and selective introduction of functional groups onto the quinoline ring can significantly expand its utility. rsc.org this compound serves as an ideal substrate for such modifications. The existing bromine and methyl groups direct subsequent reactions and can themselves be transformed. For instance, the methyl group at the C8 position can undergo C(sp³)-H bond functionalization to introduce various substituents, a key area of research for widening the chemical space for drug discovery. nih.gov
Transition metal-catalyzed C-H functionalization represents an attractive and efficient strategy for modifying quinoline scaffolds. nih.gov The bromine atom allows for palladium-catalyzed reactions, while the nitrogen atom can be oxidized to the corresponding quinoline N-oxide, which activates the C2 position for further reactions like carbamoylation. nih.gov These synthetic methodologies enable the creation of a library of quinoline derivatives with tailored electronic and steric properties for various research applications.
Table 2: Selected Functionalization Reactions for Quinoline Scaffolds
| Reaction Type | Catalyst/Reagent | Position Functionalized | Resulting Structure |
| C(sp³)-H Functionalization | Metal and Metal-Free Strategies | 8-methyl group | C(sp³)-C/X Bond Formation. nih.gov |
| C2-Carbamoylation | CuBr / TBHP | C2 Position (on N-Oxide) | C2-carbamoyl derivative of quinoline N-oxide. nih.gov |
| C-H Alkylation | Pd(OAc)₂ / TBHP | C2 Position (on N-Oxide) | N-alkylated quinoline N-oxide. nih.gov |
Applications in Medicinal Chemistry Research (Mechanism-Oriented Investigations)
Beyond its role as a synthetic building block, derivatives of this compound are employed in fundamental medicinal chemistry research to probe biological systems and elucidate the mechanisms of action of potential therapeutic agents.
Quinolone antibiotics are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial survival as they manage DNA topology during replication and transcription. mdpi.com Quinolones function by trapping these enzymes on DNA, forming a ternary drug-enzyme-DNA complex that leads to double-stranded DNA breaks and subsequent cell death. nih.gov
Derivatives originating from scaffolds like 6-Bromo-8-methylquinoline are investigated as novel bacterial topoisomerase inhibitors (NBTIs). researchgate.net These compounds bind to a site on the enzyme distinct from older fluoroquinolones, allowing them to retain activity against resistant bacterial strains. researchgate.net Research in this area focuses on understanding how different substitutions on the quinoline ring affect binding affinity and inhibitory potency against gyrase and topoisomerase IV from various bacterial species, such as Staphylococcus aureus and Neisseria gonorrhoeae. mdpi.comnih.gov Studies have shown that in most Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the preferential target in many Gram-positive bacteria. mdpi.com
Table 3: Quinolone Interaction with Bacterial Topoisomerases
| Enzyme Target | Function | Mechanism of Inhibition by Quinolones |
| DNA Gyrase | Introduces negative supercoils into DNA. mdpi.com | Trapping of the enzyme on DNA, leading to breaks and blockage of DNA synthesis. nih.gov |
| Topoisomerase IV | Decatenation (unlinking) of daughter chromosomes after replication. mdpi.com | Formation of drug-enzyme-DNA complexes, blocking replication fork movement. nih.gov |
The interaction of small molecules with biological receptors is a cornerstone of pharmacology. Quinoline-based compounds are studied for their ability to bind to various receptors, thereby modulating cellular signaling pathways. For example, in studies of novel 8-nitro quinoline-thiosemicarbazone analogues, molecular docking was used to calculate the binding affinity of the compounds with the estrogen receptor alpha. nih.gov Such computational and experimental binding studies are crucial for rational drug design, helping to optimize the affinity and selectivity of a compound for its intended molecular target. frontiersin.org The specific substitutions on the 6-Bromo-8-methylquinoline scaffold can be systematically varied to probe the key interactions within a receptor's binding pocket, providing insight into the structure-activity relationship (SAR) of a chemical series.
In the context of oncology research, many quinoline derivatives are investigated for their cytotoxic effects on cancer cell lines. These studies often focus on elucidating the molecular mechanisms responsible for cell death. Two common mechanisms are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.
Novel quinoline-based compounds have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway, characterized by an increase in reactive oxygen species (ROS), activation of caspases like caspase-3, and changes in the expression of apoptosis-related proteins such as Bax and Bcl-2. nih.govmdpi.com Furthermore, these compounds can halt the progression of the cell cycle at specific checkpoints, such as G1/S or G2/M phase, preventing cancer cells from proliferating. nih.govnih.gov For instance, some quinoline analogues have been demonstrated to induce cell cycle arrest in the G1 stage in certain cell lines. taylorandfrancis.com These investigations in in vitro models, such as human breast cancer (MCF-7) or colon cancer (HT-29) cell lines, are fundamental to understanding the anticancer potential of new chemical entities derived from the 6-Bromo-8-methylquinoline scaffold. nih.govfrontiersin.org
Table 4: Cellular Effects of Bioactive Quinoline Derivatives in In Vitro Cancer Models
| Cellular Process | Key Molecular Events Observed | Cell Line Examples |
| Apoptosis Induction | Increased ROS production, mitochondrial dysfunction, activation of caspase-3, upregulation of Bax, downregulation of Bcl-2. nih.govmdpi.com | Human breast cancer (MCF-7), Human leukemic (THP-1). mdpi.comnih.gov |
| Cell Cycle Arrest | Halting of cell cycle progression at G1/S and G2/M phases. nih.gov | Human breast cancer (MCF-7), Psoriatic HaCaT cells. taylorandfrancis.comnih.gov |
Development and Evaluation of Latency Reversing Agents (LRAs) in Viral Research Models
The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds. nih.gov In the context of virology, particularly HIV research, one of the significant challenges is the persistence of latent viral reservoirs. nih.gov These reservoirs consist of infected cells where the virus is dormant and thus invisible to both the immune system and standard antiretroviral therapies. nih.govnih.gov A prominent strategy to address this, known as "shock and kill," involves using Latency Reversing Agents (LRAs) to reactivate the latent virus, making the infected cells visible for destruction. nih.govnih.gov
While research into LRAs is extensive, direct studies featuring this compound in this specific role are not widely documented in publicly available literature. However, the broader class of quinoline derivatives has been investigated for various antiviral properties. e-century.us The mechanism of many LRAs involves the activation of cellular pathways like NF-κB or the release of Positive Transcription Elongation Factor b (P-TEFb), both of which can initiate transcription of the latent provirus. nih.gov For instance, certain protein kinase C (PKC) agonists and Bromodomain and Extraterminal (BET) inhibitors have shown potent LRA activity in laboratory models. nih.gov The exploration of novel small molecules like this compound could be a potential area for future research to identify new scaffolds for developing LRAs with unique mechanisms of action or improved therapeutic profiles.
Comprehensive Structure-Activity Relationship (SAR) Studies for Analogs and Homologues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's structure correlates with its biological activity. nih.gov For quinoline-based compounds, SAR studies have been pivotal in optimizing their therapeutic potential. e-century.us While specific, comprehensive SAR studies focused exclusively on this compound are limited, valuable inferences can be drawn from research on analogous structures, such as 8-hydroxyquinolines and other substituted quinolines. nih.gov
Key areas of investigation in the SAR of quinoline analogues include:
Position and Nature of Substituents: The placement of groups on the quinoline ring system drastically influences activity. In 6-Bromo-8-methylquinoline, the bromine atom at the C6 position and the methyl group at the C8 position are key determinants of its electronic properties, lipophilicity, and steric profile. quinoline-thiophene.com Studies on similar compounds show that substituting halogens (like bromine) can enhance membrane permeability and introduce specific electronic interactions. nih.gov
Chelating Properties: The nitrogen atom in the quinoline ring and nearby functional groups can act as chelators for metal ions. This chelation ability is a crucial aspect of the biological activity of many quinoline derivatives, such as 8-hydroxyquinolines. nih.gov SAR studies often explore how different substituents modulate these chelating properties and, consequently, their biological effects. nih.gov
Molecular Scaffolding: The rigid quinoline core serves as a scaffold. SAR studies explore how adding different functional groups or fusing other ring systems can lead to compounds with novel or enhanced activities. For example, the synthesis of quinoline-based hybrids is a common strategy to develop new antimalarial agents. e-century.us
The insights from these related studies provide a framework for the rational design of future analogs of this compound to probe and enhance its potential applications.
Table 1: Key Structural Features of 6-Bromo-8-methylquinoline and Their Potential Influence on Activity
| Structural Feature | Position | Potential Influence on Molecular Properties |
|---|---|---|
| Quinoline Core | - | Rigid, aromatic scaffold; provides basic nitrogen for interactions. |
| Bromine Atom | C6 | Increases molecular weight and lipophilicity; modifies electronic distribution (electron-withdrawing); potential for halogen bonding. quinoline-thiophene.com |
Contributions to Materials Science and Electronic Applications
The unique electronic and physical properties of conjugated heterocyclic systems like quinoline make them attractive candidates for development in materials science. quinoline-thiophene.com 6-Bromo-8-methylquinoline serves as a valuable building block in this field, particularly in the creation of advanced functional materials. quinoline-thiophene.com
Organic semiconductors are a class of materials that merge the processing advantages and mechanical flexibility of organic compounds with the electronic properties of semiconductors. wiley-vch.de They form the active layer in devices like organic field-effect transistors (OFETs). wiley-vch.de The performance of these materials is heavily dependent on their molecular structure, which influences molecular packing in the solid state and charge transport. wiley-vch.de
6-Bromo-8-methylquinoline possesses a rigid, conjugated system, which is a prerequisite for charge transport. quinoline-thiophene.com Its structure can be systematically modified, allowing for the fine-tuning of electronic properties. The introduction of the bromine atom and methyl group alters the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. quinoline-thiophene.com This tuning is critical for matching the energy levels of other materials within an electronic device to ensure efficient charge injection and transport. Research in this area investigates how derivatives of this and similar quinolines can be designed to optimize charge mobility and stability for use in next-generation flexible electronics. quinoline-thiophene.comsigmaaldrich.com
In the field of optoelectronics, organic molecules are used as dyes and pigments in devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. quinoline-thiophene.com For OLEDs, the goal is to create materials that exhibit high luminous efficiency and stability. quinoline-thiophene.com
Catalysis Research: Ligand Design and Facilitation of Chemical Transformations
In catalysis, ligands are molecules that bind to a central metal atom to form a catalyst complex. The ligand's structure is critical as it influences the catalyst's reactivity, selectivity, and stability. Quinoline derivatives are widely used as ligands in transition-metal-catalyzed reactions. researchgate.netmdpi.com
The 8-methylquinoline (B175542) scaffold, the core of 6-Bromo-8-methylquinoline, is particularly interesting in this context. The nitrogen atom of the quinoline ring can coordinate to a metal center, while the adjacent methyl group can be a site for chemical activation. Research has shown that ruthenium (II) complexes can catalyze the amidation of the C(sp³)–H bond of the methyl group in 8-methylquinolines. researchgate.net In this process, the quinoline nitrogen acts as a directing group, guiding the metal catalyst to the specific C-H bond of the methyl group, enabling a reaction that would otherwise be difficult to achieve. This directed C-H activation is a powerful tool in organic synthesis, allowing for the efficient construction of complex molecules. researchgate.net The bromo-substituent at the C6 position can further modulate the electronic properties of the ligand, potentially influencing the catalytic cycle's efficiency.
Electrochemical Studies of Redox Properties and Behavior
The electrochemical behavior of a molecule, specifically its ability to be oxidized or reduced (redox properties), is fundamental to its application in electronics and catalysis. quinoline-thiophene.com The quinoline ring system is electrochemically active and can participate in electron transfer processes. quinoline-thiophene.com
The redox potential of 6-Bromo-8-methylquinoline is influenced by its substituents. The nitrogen atom within the aromatic ring has a lone pair of electrons and can be involved in redox reactions. quinoline-thiophene.com The bromine atom, being electron-withdrawing, generally makes the molecule more difficult to oxidize and easier to reduce compared to the unsubstituted parent quinoline. Conversely, the methyl group is weakly electron-donating. The interplay of these groups determines the precise redox potentials. Studies on related compounds, such as 8-Bromo-6-methylquinoline, demonstrate that the quinoline ring can undergo oxidation to form N-oxides or reduction to remove the bromine atom (debromination) under specific chemical conditions. Electrochemical techniques like cyclic voltammetry would be used to precisely measure these redox potentials, providing valuable data for designing applications where electron transfer is key, such as in electrocatalysis or as a component in redox-active materials.
Methodological Considerations and Best Practices in Academic Research Involving 6 Bromo 8 Methylquinoline Hydrochloride
Rigorous Experimental Design and Reaction Optimization Protocols
A well-defined experimental plan is the cornerstone of any successful chemical investigation. For the synthesis and study of 6-Bromo-8-methylquinoline (B1290168) hydrochloride, this involves a systematic approach to optimizing reaction conditions to maximize yield and purity while minimizing byproducts.
Controlled Variation of Reaction Parameters (Temperature, Solvent Polarity, Stoichiometry)
The synthesis of quinoline (B57606) derivatives is often sensitive to several interconnected variables. acs.orgmdpi.com A systematic variation of these parameters is crucial for optimizing the reaction outcome.
Temperature: The reaction temperature can significantly influence both the rate and the selectivity of the synthesis. For instance, in the bromination of a methylquinoline precursor, maintaining a controlled temperature range, often between 0–25°C, is critical to prevent unwanted side reactions. Higher temperatures might accelerate the reaction but could also lead to the formation of multiple brominated isomers or degradation products.
Solvent Polarity: The choice of solvent plays a pivotal role in the reaction's efficiency. rsc.org Polar aprotic solvents, such as dichloromethane, are often employed in bromination reactions as they can enhance the efficiency of the process. The polarity of the solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states, thereby influencing the reaction pathway. Some modern approaches even explore solvent-free conditions to develop more environmentally friendly protocols. jocpr.comtandfonline.com
Stoichiometry: The molar ratio of the reactants is a critical factor in achieving the desired product. In the synthesis of 8-bromo-7-methylquinoline, for example, a 1:1 molar ratio of the 7-methylquinoline (B44030) precursor to bromine is employed to ensure selective substitution at the 8th position. Deviations from the optimal stoichiometry can lead to incomplete reactions or the formation of undesired di- or poly-substituted products.
A systematic approach to optimizing these parameters often involves a Design of Experiments (DoE) methodology, where multiple factors are varied simultaneously to identify the optimal reaction conditions efficiently.
Real-Time Monitoring of Reaction Progress and Product Purity (e.g., TLC, HPLC)
Continuous monitoring of a chemical reaction is essential to determine its completion, identify the formation of intermediates, and assess the purity of the product.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used to monitor the progress of a reaction. rsc.orgyoutube.com By spotting the reaction mixture on a TLC plate at different time intervals and comparing it with the starting materials and expected product, researchers can visually track the consumption of reactants and the formation of the product. youtube.com The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. youtube.com
High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, HPLC is the method of choice. researchgate.net It provides detailed information about the composition of the reaction mixture, allowing for the quantification of reactants, intermediates, and products over time. researchgate.net This data is invaluable for understanding the reaction kinetics and optimizing reaction times.
The following table illustrates a hypothetical monitoring of a reaction producing 6-Bromo-8-methylquinoline hydrochloride using HPLC.
| Time (hours) | Reactant A (%) | Product (%) | Intermediate (%) |
| 0 | 100 | 0 | 0 |
| 1 | 75 | 20 | 5 |
| 2 | 40 | 55 | 5 |
| 3 | 10 | 85 | 5 |
| 4 | <1 | 94 | <1 |
This is a hypothetical data table for illustrative purposes.
Critical Data Interpretation and Ensuring Research Reproducibility
The generation of high-quality data is only the first step; its correct interpretation and the ability for other researchers to reproduce the results are fundamental to the scientific process.
Methodologies for Resolving Discrepancies in Reported Research Data
Discrepancies in research data can arise from various sources, including differences in experimental procedures, instrumentation, or data analysis techniques. usermaven.com When conflicting data for a compound like this compound is reported in the literature, a systematic approach is needed to resolve these inconsistencies. This involves:
Source Verification: Critically evaluating the reliability of the data sources. usermaven.com
Comparative Analysis: Comparing data from multiple sources to identify any patterns or consistencies in the discrepancies. usermaven.com
Replication of Experiments: Repeating the experiments under carefully controlled conditions to verify the results. numberanalytics.com
Use of Alternative Methods: Employing different analytical techniques to confirm the findings. numberanalytics.comnumberanalytics.com
Application of Statistical Validation in Experimental Research
Statistical methods are essential for quantifying the uncertainty and variability in experimental data, thereby ensuring the reliability of the research findings. numberanalytics.comnih.gov Key statistical applications include:
Mean and Standard Deviation: Used to describe the central tendency and spread of a set of measurements. numberanalytics.com
Confidence Intervals: Provide a range of values within which the true value is likely to fall, offering a measure of the precision of the estimate. numberanalytics.com
Regression Analysis: Employed to model the relationship between different experimental variables. numberanalytics.com
For a new synthetic procedure, statistical validation would involve repeating the experiment multiple times and analyzing the yield and purity data to establish the method's robustness and reproducibility. nih.gov
Comprehensive Quality Control and Characterization of Intermediates and Products
Thorough characterization of all synthesized compounds is a non-negotiable aspect of chemical research. This ensures the identity and purity of the target molecule and any intermediates formed during the reaction.
For this compound and its precursors, a suite of analytical techniques should be employed for comprehensive characterization. The results from these techniques provide a "fingerprint" of the molecule, confirming its structure and purity. The following table outlines the typical analytical methods used.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom. rsc.org |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies. rsc.org |
| Melting Point Analysis | A sharp melting point range is a good indicator of the purity of a solid compound. nih.gov |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, Br) in the compound, which can be compared with the theoretical values to confirm the empirical formula. |
By adhering to these rigorous methodological considerations and best practices, researchers can ensure the generation of high-quality, reliable, and reproducible data in their studies of this compound and other chemical compounds. This commitment to scientific rigor is essential for advancing the field of chemistry and fostering trust in the scientific literature.
Adherence to Green Chemistry Principles in Synthetic Methodologies
The synthesis of quinoline derivatives, including this compound, is an area where the principles of green chemistry are increasingly relevant. nih.gov These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov Researchers are actively exploring more sustainable synthetic routes for quinoline-based compounds, moving away from traditional methods that may involve harsh reagents and generate significant waste. nih.gov
Key green chemistry principles applicable to the synthesis of this compound include:
Waste Prevention: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
Atom Economy: Maximizing the efficiency of a reaction by ensuring that the maximum number of atoms from the reactants are incorporated into the desired product.
Use of Safer Solvents and Auxiliaries: Employing solvents that are less toxic and have a reduced environmental footprint.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources.
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.
Recent advancements in the green synthesis of quinoline derivatives have highlighted the use of microwave-assisted synthesis, ultrasound, and one-pot reactions as effective strategies to align with these principles. nih.gov
Frameworks for Research Question Formulation and Feasibility Assessment (e.g., PICO, FINER criteria)
The formulation of a clear and focused research question is a cornerstone of any scientific investigation. Frameworks like PICO and FINER provide a structured approach to developing well-defined and achievable research objectives. nih.govscalestatistics.comnih.gov
PICO Framework
The PICO framework is particularly useful for structuring questions for quantitative research, such as comparing the efficacy of different synthetic methods or evaluating the biological activity of a compound. nih.govelsevier.com It breaks down the research question into four key components: nih.govelsevier.com
P (Population/Problem): The specific group or system being studied.
I (Intervention): The new approach, treatment, or factor being investigated.
C (Comparison): The alternative or standard approach against which the intervention is compared.
O (Outcome): The desired result or effect being measured.
FINER Criteria
The FINER criteria are used to assess the feasibility and relevance of a research question. scalestatistics.comnih.govyoutube.com A well-formulated research question should be:
F (Feasible): The study can be practically carried out with available resources, time, and expertise.
I (Interesting): The question is intriguing to the investigator and the scientific community.
N (Novel): The research will provide new insights or confirm/refute previous findings.
E (Ethical): The research can be conducted without violating ethical principles.
R (Relevant): The findings will have implications for scientific knowledge, clinical practice, or future research.
The following table illustrates a hypothetical application of the PICO and FINER frameworks to a research question involving this compound.
| PICO Framework Example | |
|---|---|
| P opulation | A specific cancer cell line (e.g., HeLa) |
| I ntervention | Treatment with this compound |
| C omparison | Treatment with a known anticancer drug (e.g., cisplatin) or no treatment |
| O utcome | Inhibition of cell proliferation (IC50 value) |
| FINER Criteria Assessment | |
| F easible | Requires access to cell culture facilities, the compound, and standard cytotoxicity assays. |
| I nteresting | The anticancer potential of novel quinoline derivatives is a topic of significant interest in medicinal chemistry. researchgate.net |
| N ovel | The specific anticancer activity of this compound may not have been previously reported. |
| E thical | In vitro studies on established cell lines generally have minimal ethical concerns. |
| R elevant | The findings could contribute to the development of new anticancer agents. researchgate.net |
Stability Investigations under Various Experimental Conditions
Understanding the stability of a compound is critical for its synthesis, storage, and application in research. For this compound, stability assessments would involve evaluating its response to light, heat, and different chemical environments.
Quinoline derivatives can exhibit varying degrees of photostability, which is their ability to resist degradation upon exposure to light. beilstein-journals.org Some quinolines are known to be photosensitive and can undergo photochemical reactions, which can be a desirable property in applications like photodynamic therapy or as photo-removable protecting groups. beilstein-journals.orgresearchgate.net However, for many research applications, photostability is crucial to ensure the integrity of the compound during experiments.
Photostability studies typically involve exposing a solution of the compound to a controlled light source (e.g., UV or visible light) and monitoring its degradation over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The photostability of a compound is often influenced by its chemical structure and the solvent in which it is dissolved. mdpi.com For instance, the presence of substituents on the quinoline ring can significantly affect its photophysical properties. beilstein-journals.org
The following table outlines a general approach for a photostability study of this compound.
| Parameter | Methodology | Expected Outcome |
|---|---|---|
| Light Source | UV lamp (e.g., 254 nm and 365 nm) and a white light source simulating daylight. | Determine the specific wavelengths that cause degradation. |
| Solvents | A range of solvents with varying polarities (e.g., water, ethanol (B145695), DMSO). | Assess the influence of the solvent environment on photostability. mdpi.com |
| Analysis | UV-Vis spectroscopy to monitor changes in the absorption spectrum. HPLC to quantify the remaining parent compound and identify degradation products. | Quantify the rate of degradation and identify any photoproducts formed. |
The thermal stability of this compound is an important consideration for its handling and storage. This can be assessed by techniques such as thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.
Chemical stability in acidic and basic conditions is also a critical parameter, particularly for in vitro studies where the compound may be exposed to different pH environments. Stability studies in acidic and basic solutions are typically performed by dissolving the compound in buffers of varying pH and monitoring its degradation over time, often at elevated temperatures to accelerate any potential reactions.
The table below provides a framework for assessing the thermal and chemical stability of this compound.
| Stability Type | Methodology | Key Parameters to Evaluate |
|---|---|---|
| Thermal Stability | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). | Decomposition temperature and melting point. |
| Acidic Stability | Incubate the compound in acidic buffers (e.g., pH 1-3) at a controlled temperature (e.g., 37°C or 50°C). Analyze samples at various time points using HPLC. | Rate of degradation and identification of degradation products. |
| Basic Stability | Incubate the compound in basic buffers (e.g., pH 9-12) at a controlled temperature. Analyze samples at various time points using HPLC. | Rate of degradation and identification of degradation products. |
Future Research Directions and Unexplored Avenues in 6 Bromo 8 Methylquinoline Hydrochloride Research
Development of Novel and Sustainable Synthetic Strategies for Complex Architectures
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future research on 6-Bromo-8-methylquinoline (B1290168) hydrochloride should prioritize the development of novel and sustainable synthetic strategies. While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been foundational, they often suffer from harsh reaction conditions and limited functional group tolerance. thieme-connect.comacs.org
Future efforts should focus on:
Green Chemistry Approaches: Exploring the use of greener solvents, catalysts, and energy sources. acs.orgacs.org This includes microwave-assisted synthesis, ultrasound-assisted reactions, and the use of water as a solvent to minimize the environmental impact of synthetic processes. thieme-connect.comnih.gov Iron(III)-catalyzed domino reactions in water have already shown promise for the synthesis of functionalized quinolines and could be adapted for 6-Bromo-8-methylquinoline hydrochloride. thieme-connect.com
C-H Functionalization: Investigating direct C-H activation and functionalization of the quinoline core as a more atom-economical approach to introduce complexity. nih.govrsc.orgnih.govmdpi.com This would bypass the need for pre-functionalized starting materials and allow for the late-stage modification of the molecule. Metal-free protocols for C-H halogenation are particularly promising. rsc.orgrsc.org
Multicomponent Reactions (MCRs): Designing novel MCRs to construct the 6-Bromo-8-methylquinoline scaffold in a single step from simple and readily available starting materials. rsc.org MCRs offer significant advantages in terms of efficiency and diversity generation. The Povarov reaction is a notable example of an MCR used for quinoline synthesis. rsc.org
Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound and its derivatives. Flow chemistry can offer improved safety, scalability, and control over reaction parameters.
Advanced Mechanistic Investigations into the Reactivity and Selectivity of the Compound
A thorough understanding of the reactivity and selectivity of this compound is crucial for its rational application in synthesis and materials science. The interplay between the electron-withdrawing bromine atom at the 6-position and the electron-donating methyl group at the 8-position presents a unique electronic environment that warrants detailed mechanistic investigation.
Future research in this area should include:
Kinetic and Thermodynamic Studies: Performing detailed kinetic and thermodynamic studies of key reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon and electrophilic aromatic substitution on the quinoline ring. This will provide quantitative data on the influence of the substituents on reaction rates and equilibria.
Spectroscopic and Computational Analysis: Employing advanced spectroscopic techniques (e.g., in-situ NMR, IR) and computational methods (e.g., DFT calculations) to elucidate reaction mechanisms and identify transient intermediates. nd.edu These tools can provide insights into the electronic structure and reactivity of the molecule that are not accessible through experimental means alone. researchgate.net
Radical Reactions: Exploring the potential for radical-mediated reactions, particularly given the presence of the C-Br bond. rsc.org Understanding the propensity of the molecule to undergo radical processes could open up new avenues for functionalization.
Regioselectivity Studies: Systematically investigating the regioselectivity of various reactions to map out the reactivity of each position on the quinoline ring. This will be invaluable for the strategic design of synthetic routes to more complex derivatives. Studies on other halogenated quinolines have shown that regioselectivity can be controlled by the choice of reagents and reaction conditions. researchgate.net
Exploration of Emerging Application Domains in Chemical and Material Sciences
The unique structural and electronic properties of this compound suggest its potential for a wide range of applications beyond its role as a synthetic intermediate. Future research should actively explore these emerging domains.
Promising areas for investigation include:
Organic Electronics: Investigating the potential of 6-Bromo-8-methylquinoline and its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov The quinoline scaffold is known to possess favorable electronic properties, and the bromo and methyl substituents can be used to tune these properties for specific applications.
Sensor Technology: Developing fluorescent or colorimetric sensors based on the 6-Bromo-8-methylquinoline scaffold for the detection of metal ions, anions, or small molecules. The nitrogen atom in the quinoline ring and the potential for functionalization at various positions make it an attractive platform for sensor design. 8-Amidoquinoline derivatives have already shown promise as fluorescent probes for zinc ions. nih.gov
Supramolecular Chemistry: Utilizing this compound as a building block for the construction of novel supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), and self-assembled monolayers. nih.govrsc.orgacs.orgrsc.org The nitrogen atom and the bromine atom can act as coordination sites for metal ions, while the aromatic system can participate in π-π stacking interactions.
Catalysis: Exploring the use of metal complexes of 6-Bromo-8-methylquinoline as catalysts in organic transformations. The quinoline moiety can act as a ligand, and the electronic and steric properties can be tuned to influence the catalytic activity and selectivity.
Deeper Computational Insights and Predictive Modeling for Structure-Property Relationships
Computational chemistry and predictive modeling are indispensable tools in modern chemical research. For this compound, these approaches can accelerate the discovery of new properties and applications by providing a deeper understanding of its structure-property relationships.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: Developing robust QSAR and QSPR models to predict the biological activity, toxicity, and physicochemical properties of derivatives of this compound. researchgate.netmdpi.com This can guide the design of new compounds with desired characteristics.
Molecular Docking and Dynamics Simulations: Employing molecular docking and dynamics simulations to investigate the interactions of this compound and its derivatives with biological targets or within materials. researchgate.net This can provide insights into binding modes and help to rationalize experimental observations.
Prediction of Spectroscopic and Electronic Properties: Using high-level quantum chemical calculations to accurately predict spectroscopic data (e.g., NMR, UV-Vis, fluorescence) and electronic properties (e.g., HOMO/LUMO energies, charge distribution). researchgate.net This can aid in the interpretation of experimental results and the design of materials with specific electronic characteristics.
Machine Learning and Artificial Intelligence: Leveraging machine learning and AI to analyze large datasets of quinoline derivatives and identify hidden patterns and relationships. youtube.comyoutube.com These approaches can accelerate the discovery of new lead compounds and materials.
Establishment of Collaborative Research Frameworks for Multidisciplinary Studies
The full potential of this compound can only be realized through a multidisciplinary approach that brings together expertise from various fields. Establishing collaborative research frameworks is therefore essential for driving innovation.
Key areas for collaboration include:
Academia-Industry Partnerships: Fostering collaborations between academic research groups and industrial partners to translate fundamental research findings into practical applications.
Interdisciplinary Research Teams: Assembling research teams comprising synthetic chemists, computational chemists, materials scientists, and biologists to tackle complex research challenges from multiple perspectives. A model for such collaborative research has been demonstrated in the design of CO2 sorbents. acs.org
Open Science and Data Sharing: Promoting open science practices, including the sharing of research data and methodologies, to accelerate the pace of discovery and avoid duplication of effort.
International Collaborations: Encouraging international collaborations to leverage diverse expertise and resources and to address global challenges in areas such as health and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-8-methylquinoline hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves bromination and methylation of quinoline precursors under controlled conditions. For example, bromination at position 6 can be achieved using in at 80–90°C, followed by methylation with in the presence of a base like . Purification via column chromatography (silica gel, eluent: ) or recrystallization (using ethanol/water mixtures) enhances purity. Reaction monitoring via TLC and characterization by (e.g., methyl group at δ 2.6 ppm) and HPLC (≥98% purity) are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- and : Confirm substitution patterns (e.g., methyl at C8, bromine at C6) and hydrochloride salt formation (broad peaks for NH).
- Mass Spectrometry (ESI-MS) : Validate molecular weight (, expected ).
- FT-IR : Detect hydrochloride salt formation (N–H stretching at ~2500–3000 cm).
- X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtainable) .
Q. How does the hydrochloride salt form impact solubility and experimental design?
- Methodological Answer : The hydrochloride form increases aqueous solubility compared to the free base, facilitating in vitro biological assays (e.g., IC determination in buffer solutions). For cell-based studies, prepare stock solutions in (≤0.1% final concentration) to avoid cytotoxicity. Solubility in polar solvents (e.g., water, ethanol) should be validated via UV-Vis spectroscopy at λ ~310 nm .
Advanced Research Questions
Q. How does bromine substitution at position 6 influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Bromine at C6 acts as a directing group, enabling regioselective palladium-catalyzed coupling. For Suzuki reactions, use (5 mol%) with aryl boronic acids in (3:1) at 80°C. Monitor reaction progress via GC-MS. Comparative studies with 6-chloro or 6-fluoro analogs show slower kinetics for bromine due to stronger C–Br bond dissociation energy (BDE ≈ 68 kcal/mol), requiring longer reaction times .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strains, cell lines, incubation times). Standardize protocols using CLSI guidelines for antimicrobial testing (e.g., MIC determination against S. aureus ATCC 25923) and MTT assays for cytotoxicity (HEK293 vs. HeLa cells). Statistical validation (e.g., ANOVA with Tukey’s post hoc test) and dose-response curve modeling (Hill equation) can clarify selective toxicity thresholds .
Q. What computational strategies predict the binding affinity of this compound with kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR, PDB ID: 1M17). Bromine’s electronegativity may enhance halogen bonding with kinase hinge regions.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values from kinase inhibition assays. For example, bulky methyl groups at C8 may sterically hinder binding to hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
